4-Methyl-1H-indol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXUAIMVHVXKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for 4-Methyl-1H-indol-3-amine is available in the public domain. This guide compiles information on closely related compounds and provides predicted properties and a plausible synthetic route based on established chemical principles.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a core structural motif in a vast array of biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. The presence of a methyl group at the 4-position and an amine group at the 3-position is anticipated to significantly influence its physicochemical properties and biological activity. Due to the scarcity of direct experimental data, this whitepaper aims to provide a comprehensive overview based on available information for structurally similar molecules and theoretical predictions.
Physicochemical Properties
Table 1: General and Physical Properties of Related Indole Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Indole | 120-72-9 | C₈H₇N | 117.15 | White solid | 52-54 | 253-254 |
| 1H-Indol-3-amine | 7250-19-3 | C₈H₈N₂ | 132.16 | Not specified | Not specified | Not specified |
| 4-Methyl-1H-indole | 16096-32-5 | C₉H₉N | 131.18 | Not specified | Not specified | Not specified |
| 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | 62500-89-4 | C₁₁H₁₄N₂ | 174.24 | Not specified | 116 | 354.3 |
Table 2: Solubility and Partition Coefficients of Related Indole Compounds
| Compound | Water Solubility | logP |
| Indole | 0.19 g/100 mL (20 °C) | 2.14 |
| 1H-Indol-3-amine | -2.13 (log₁₀WS in mol/L, Calculated) | 1.268 (Calculated) |
| 4-Methyl-1H-indole | Not specified | 2.54 |
Predicted Properties for this compound:
-
Molecular Formula: C₉H₁₀N₂
-
Molecular Weight: 146.19 g/mol
-
Physical State: Likely a solid at room temperature.
-
Melting Point: Expected to be higher than indole due to the potential for hydrogen bonding from the amine group.
-
Boiling Point: Expected to be significantly higher than indole due to increased molecular weight and hydrogen bonding.
-
Solubility: The presence of the amine group may slightly increase water solubility compared to 4-methylindole, but it is still expected to be sparingly soluble in water and more soluble in organic solvents.
-
pKa: The amine group at the C3 position will be basic. The pKa of the conjugate acid is expected to be in the range of typical aromatic amines. The N-H proton of the indole ring is weakly acidic, with a high pKa.[1]
Spectroscopic Properties (Predicted)
Direct spectral data for this compound is not available. The following are predicted spectral characteristics based on the structure and data from analogous compounds.
Table 3: Predicted Spectral Data for this compound
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Signals corresponding to the indole ring protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electron-donating nature of the methyl and amino groups. |
| ¹³C NMR | Signals for the nine carbon atoms. The carbons bearing the methyl and amino groups will show characteristic shifts. |
| IR | N-H stretching vibrations for the indole NH and the primary amine (likely two bands) in the range of 3200-3500 cm⁻¹. C-H stretching for the aromatic and methyl groups around 2850-3100 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve loss of the amino group and cleavage of the indole ring. |
Experimental Protocols: A Plausible Synthetic Approach
A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible two-step synthesis can be proposed starting from 2-methyl-3-nitroaniline, proceeding through the synthesis of 4-methyl-3-nitroindole, followed by reduction of the nitro group.
Step 1: Synthesis of 4-Methyl-3-nitroindole
This step can be adapted from established indole syntheses, such as the Batcho-Leimgruber indole synthesis. A general procedure is outlined below.
Materials:
-
2-Methyl-3-nitroaniline
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
A suitable reducing agent (e.g., Raney nickel, tin(II) chloride, or catalytic hydrogenation setup)
-
Solvents (e.g., ethanol, ethyl acetate)
-
Apparatus for reflux and inert atmosphere reactions
Procedure:
-
Formation of the Enamine: 2-Methyl-3-nitroaniline is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This reaction is typically carried out under reflux in a suitable solvent.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. This can be achieved using various reducing agents. For example, catalytic hydrogenation using a palladium catalyst or reduction with reagents like sodium dithionite.
Step 2: Reduction of 4-Methyl-3-nitroindole to this compound
The reduction of a nitro group on an indole ring to an amine is a standard transformation.
Procedure:
-
Reaction Setup: 4-Methyl-3-nitroindole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
Reduction: A reducing agent is added. Common methods include:
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
-
Chemical Reduction: Using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
-
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the searched scientific literature regarding the biological activity or signaling pathways associated with this compound. Given the structural similarity of the indole core to known bioactive molecules, it is plausible that this compound could interact with various biological targets, but this remains speculative without experimental evidence.
Conclusion
This compound is a molecule of potential interest due to its substituted indole structure. However, a comprehensive review of the available scientific literature reveals a significant lack of direct experimental data regarding its physicochemical properties, established synthetic protocols, and biological activity. This guide has provided a summary of predicted properties and a plausible synthetic route based on the chemistry of related indole compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and drug development.
References
Structural Characterization of 4-Methyl-1H-indol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 4-Methyl-1H-indol-3-amine, a significant indole amine derivative. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on analogous compounds with general principles of spectroscopic analysis. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound in fields such as medicinal chemistry and materials science.
Molecular Structure and Properties
This compound, with the chemical formula C₉H₁₀N₂, is a derivative of tryptamine. The structure consists of an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a methyl group substituted at the fourth position and an amine group at the third position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 146.19 g/mol | Calculated |
| C₉H₁₀N₂ | Calculated | |
| InChI Key | JXYGLMATGAAIBU-UHFFFAOYSA-N | Predicted |
| CAS Number | 1018656-65-9 | Tentative |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Solvent: CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indole) | 8.0 - 8.2 | br s | - |
| H-2 | 7.0 - 7.2 | s | - |
| H-5 | 7.1 - 7.3 | t | 7.5 - 8.0 |
| H-6 | 6.9 - 7.1 | d | 7.5 - 8.0 |
| H-7 | 7.3 - 7.5 | d | 7.5 - 8.0 |
| CH₃ | 2.4 - 2.6 | s | - |
| NH₂ | 1.5 - 2.5 | br s | - |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Solvent: CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~123 |
| C-3 | ~115 |
| C-3a | ~128 |
| C-4 | ~130 |
| C-5 | ~120 |
| C-6 | ~122 |
| C-7 | ~111 |
| C-7a | ~136 |
| CH₃ | ~18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and indole groups, as well as aromatic C-H and C=C vibrations.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (indole) | 3400 - 3500 | Medium |
| N-H stretch (primary amine) | 3300 - 3400 (two bands) | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong |
| N-H bend (primary amine) | 1550 - 1650 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely result in a molecular ion peak (M⁺) corresponding to its molecular weight.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 146 |
| [M-NH₂]⁺ | 130 |
| [M-CH₃]⁺ | 131 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, a general workflow for its synthesis and analysis can be proposed based on standard organic chemistry techniques.
Synthesis Workflow
A plausible synthetic route to this compound would involve the reduction of a corresponding nitro or cyano precursor.
Caption: Proposed synthetic workflow for this compound.
Characterization Workflow
Following synthesis, the product would be purified and its structure confirmed using a suite of analytical techniques.
Caption: General workflow for the purification and structural characterization.
Signaling Pathways and Biological Activity
There is currently no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Indole derivatives are known to interact with various biological targets, and further research is required to elucidate the pharmacological profile of this particular compound.
Conclusion
This technical guide provides a summary of the predicted structural and spectroscopic characteristics of this compound. While experimental data for this specific molecule is scarce, the information presented here, based on the analysis of related compounds, offers a valuable starting point for researchers. The synthesis and comprehensive characterization of this compound would be a valuable contribution to the field of medicinal and materials chemistry, enabling further exploration of its potential applications. It is recommended that any future work on this compound includes rigorous experimental validation of the data predicted in this guide.
Spectroscopic Data for 4-Methyl-1H-indol-3-amine: A Search for Experimental Evidence
Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, and MS) for 4-Methyl-1H-indol-3-amine could not be located. While a wealth of information exists for a variety of substituted indole derivatives, detailed characterization data for this particular isomer remains elusive in the public domain.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectroscopic properties of this compound. However, the absence of primary experimental data precludes the creation of the requested quantitative data tables and detailed experimental protocols.
For scientists actively working on the synthesis or identification of this compound, the following general workflow and theoretical considerations may be of value.
General Workflow for Spectroscopic Analysis of Novel Indole Derivatives
The characterization of a newly synthesized or isolated indole derivative such as this compound would typically follow a standardized analytical workflow. This process is designed to unambiguously determine the chemical structure and purity of the compound.
Theoretical Spectroscopic Predictions
In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while not a substitute for experimental verification, can aid in the tentative identification of the compound.
Predicted ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzene ring, the protons on the pyrrole ring, the methyl group protons, the amine protons, and the indole N-H proton. The chemical shifts and coupling constants would be influenced by the electron-donating effects of the methyl and amino groups.
Predicted ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the indole ring would be key identifiers.
Predicted IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching vibrations.
Predicted Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₉H₁₀N₂). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the indole ring, providing further structural clues.
Conclusion
While this guide cannot provide the specific experimental data for this compound as intended, it highlights the standard methodologies used for the characterization of such compounds. Researchers who successfully synthesize this molecule are encouraged to publish their findings, including detailed spectroscopic data, to enrich the collective knowledge of the scientific community. The availability of such data is crucial for advancing research in medicinal chemistry and related fields where indole derivatives play a significant role.
The Discovery and Synthetic History of 4-Methyl-1H-indol-3-amine: A Technical Guide
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product science. Its prevalence in a vast array of biologically active compounds, from the neurotransmitter serotonin to complex alkaloids like strychnine, has driven over a century of research into its synthesis and functionalization.[1][2][3] This technical guide focuses on the discovery and history of a specific derivative, 4-Methyl-1H-indol-3-amine.
A Brief History of Indole Chemistry
The story of indole begins with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1][4] He later proposed its correct chemical structure in 1869.[1] The late 19th and early 20th centuries saw the development of several foundational methods for synthesizing the indole core, many of which are still in use today.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][5] This versatile reaction has been instrumental in the synthesis of a vast number of indole derivatives.
Another significant contribution is the Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976.[1][6] This high-yielding method, which proceeds from o-nitrotoluenes, is particularly popular in the pharmaceutical industry for its ability to produce a wide variety of substituted indoles under relatively mild conditions.[7][8]
Other notable classical methods for indole synthesis include the Reissert synthesis , which utilizes the condensation of o-nitrotoluene with diethyl oxalate,[9][10] and the Hemetsberger synthesis , involving the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[11][12]
Synthesis of this compound: A Proposed Methodology
The synthesis of 3-aminoindoles, particularly those with a free amino group, can be challenging due to their potential instability; they are often sensitive to light and air and can be prone to oxidative dimerization.[13][14] A common and effective strategy for the preparation of 3-aminoindoles is the reduction of a corresponding 3-nitroindole precursor.[13]
Given the lack of a specific documented synthesis for this compound, a plausible two-step experimental protocol is proposed below, based on established synthetic transformations. This involves the synthesis of the 4-methyl-3-nitroindole intermediate, followed by its reduction to the target amine.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-3-nitro-1H-indole
The synthesis of the 4-methyl-3-nitro-1H-indole intermediate can be approached in a few ways. One common method is the direct nitration of 4-methylindole. However, electrophilic substitution of indoles typically occurs at the 3-position, making this a feasible route.[4]
-
Materials: 4-methylindole, a nitrating agent (e.g., trifluoroacetyl nitrate prepared in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride), acetonitrile.[15]
-
Procedure:
-
To a solution of 4-methylindole (1 equivalent) in acetonitrile, add ammonium tetramethylnitrate (1.1 equivalents).
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a solution of trifluoroacetic anhydride (1.1 equivalents) in acetonitrile.
-
Stir the reaction at 0-5 °C and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methyl-3-nitro-1H-indole.
-
Alternatively, a Fischer indole synthesis using (3-nitrophenyl)hydrazine and propanal could potentially yield a mixture of 4-nitro- and 6-nitro-3-methylindoles, which would require separation.[16]
Step 2: Reduction of 4-Methyl-3-nitro-1H-indole to this compound
The reduction of the nitro group to an amine can be achieved using various reducing agents.
-
Materials: 4-methyl-3-nitro-1H-indole, a reducing agent (e.g., tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon), ethanol, hydrochloric acid (if using SnCl2).
-
Procedure (using SnCl2):
-
Dissolve 4-methyl-3-nitro-1H-indole (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (excess, e.g., 4-5 equivalents).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude this compound.
-
Purification can be achieved by column chromatography or recrystallization.
-
Mandatory Visualizations
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. Indole [chemeurope.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 16. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]
Uncharted Territory: The Biological Activity of 4-Methyl-1H-indol-3-amine Remains Undefined
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of 4-Methyl-1H-indol-3-amine. Despite the broad pharmacological interest in substituted indole compounds, this specific molecule has not been the subject of published biological investigation. As a result, there is no available quantitative data, detailed experimental protocols, or established signaling pathways associated with this compound.
While the core topic of this guide cannot be addressed due to the absence of specific research, this report can, however, provide a broader context by examining the known biological activities of the closely related class of 3-aminoindoles. This information may offer potential avenues for future research into the properties of this compound.
The Landscape of 3-Aminoindoles: A Class of Pharmacological Interest
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds are recognized for their potential in treating a variety of conditions, including proliferative disorders, infections associated with angiogenesis, inflammation, and neurodegenerative diseases.[1] The diverse pharmacological profiles of 3-substituted indoles underscore their importance as a versatile template for drug discovery.[2][3][4][5]
General Biological Activities of Substituted Indoles:
Derivatives of the indole nucleus have been extensively explored and have shown a multitude of pharmacological properties, including but not limited to:
-
Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects.[2][3][4]
-
Antimicrobial and Antibacterial Properties: The indole scaffold is a common feature in compounds with significant antimicrobial and antibacterial efficacy.[2][3][4]
-
Anti-inflammatory Effects: Certain substituted indoles have been identified as having anti-inflammatory properties.[3]
-
Kinase Inhibition: Notably, 3-amino-substituted indoles have been identified as specific kinase inhibitors, suggesting their potential in modulating cellular signaling pathways.[1]
Future Directions and a Call for Research
The absence of data on this compound highlights a specific area where further scientific inquiry is needed. The known activities of other 3-aminoindoles suggest that this compound could possess interesting pharmacological properties worthy of investigation. Future research efforts could focus on the synthesis of this compound and subsequent screening for a range of biological activities, including but not limited to those observed for other substituted indoles.
To facilitate such research, a logical starting point would be to develop and optimize a synthetic route for this compound. A potential, though unverified, synthetic approach could be conceptualized as a multi-step process.
Hypothetical Synthesis Workflow
Caption: A potential synthetic pathway for this compound.
This proposed workflow serves as a conceptual starting point and would require significant experimental validation and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]
- 3. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 4. (Open Access) Pharmacological properties of some 3-substituted indole derivatives, a concise overview (2014) | Kobra Nikoofar | 1 Citations [scispace.com]
- 5. chemijournal.com [chemijournal.com]
Potential Therapeutic Targets of 4-Methyl-1H-indol-3-amine and Related Indole Analogs: A Technical Overview
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. Its presence in crucial biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its importance in medicinal chemistry. While specific therapeutic targets for 4-Methyl-1H-indol-3-amine are not extensively documented in publicly available literature, the broader class of indole derivatives has been investigated for a multitude of therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic targets of compounds structurally related to this compound, drawing upon research into various indole-containing molecules. The information presented herein is intended for researchers, scientists, and drug development professionals.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of indole derivatives. These compounds have shown promise in combating both bacterial and fungal pathogens, including resistant strains.
Potential Molecular Targets:
The antimicrobial effects of indole derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific molecular structure, some potential targets that have been explored for related compounds include:
-
Bacterial Cell Division and DNA Synthesis: Some indole compounds may interfere with enzymes crucial for bacterial replication.
-
Fungal Enzyme Inhibition: Thiazolidinone-indole hybrids have demonstrated potent antifungal activity, suggesting interference with fungal-specific enzymes.[1]
-
MurB Enzyme: Molecular docking studies on certain 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives have suggested potential interaction with the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]
Experimental Protocols:
A typical workflow for evaluating the antimicrobial activity of novel indole derivatives involves a series of in vitro assays.
The microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[1][2] Subsequent experiments may determine the Minimum Bactericidal Concentration (MBC) and assess activity against drug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA).[2]
Quantitative Data Summary:
While specific data for this compound is unavailable, the following table summarizes the types of antimicrobial activities observed for related indole derivatives.
| Class of Indole Derivative | Target Organisms | Observed Activity | Reference |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Gram-positive and Gram-negative bacteria, Fungi | Potent antibacterial and antifungal activity, in some cases exceeding reference drugs. | [1] |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines | Gram-positive and Gram-negative bacteria | Activity exceeding ampicillin and streptomycin against several strains. | [2] |
| 4-(Indol-3-yl)thiazole-2-amines | Gram-positive and Gram-negative bacteria | MIC values in the range of 0.06–1.88 mg/mL. | [3] |
| 4(1H-indol-3-yl)-2-thioxopyridine derivatives | Various microbes | Promising antimicrobial properties. | [4] |
Anticancer Activity
The indole nucleus is a key component of several established and experimental anticancer agents. The therapeutic potential of indole derivatives in oncology stems from their ability to modulate various signaling pathways and cellular processes involved in cancer progression.
Potential Molecular Targets:
-
Tubulin Polymerization: Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Aryl Hydrocarbon Receptor (AhR): Pyrazolopyrimidine derivatives containing an indole moiety have been investigated as antagonists of the Aryl Hydrocarbon Receptor.[6] AhR is a ligand-activated transcription factor that has been implicated in tumor progression and immune evasion in several cancers, including colorectal cancer.[6]
-
Glutathione S-Transferase (GST): Some 4(1H-indol-3-yl)-2-thioxopyridine derivatives have been found to inhibit Glutathione S-Transferase (GST) activity.[4] GSTs are a family of enzymes that play a role in detoxification and can contribute to drug resistance in cancer cells.
Signaling Pathways:
The inhibition of tubulin polymerization by indole derivatives can trigger a cascade of events leading to apoptosis.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Methyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1H-indol-3-amine is a fascinating indole derivative with potential applications in medicinal chemistry and drug development. As a member of the 3-aminoindole class of compounds, it is a structural analog of various neuroactive compounds and may exhibit interactions with key biological targets such as monoamine oxidases and serotonin receptors. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis via a plausible route are presented, along with a summary of quantitative data from related compounds to infer its potential pharmacological profile. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel indole-based therapeutics.
Chemical Properties and Data
While specific experimental data for this compound is limited in the public domain, its properties can be inferred from closely related structures and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | Calculated |
| Molecular Weight | 146.19 g/mol | Calculated |
| Appearance | Predicted to be a solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO | Inferred |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 4-methylindole: regioselective nitration at the 3-position followed by reduction of the nitro group to an amine.
Step 1: Synthesis of 4-Methyl-3-nitro-1H-indole
The nitration of 4-methylindole at the C3 position can be achieved using various nitrating agents. A common method involves the use of a nitrate salt in the presence of an acid.
Experimental Protocol:
-
To a stirred solution of 4-methylindole (1 equivalent) in acetic acid at 0-5 °C, add sodium nitrate (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated product, 4-methyl-3-nitro-1H-indole, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
The reduction of the nitro group of 4-methyl-3-nitro-1H-indole to the corresponding amine can be accomplished using various reducing agents, with tin(II) chloride in ethanol being a common and effective method.
Experimental Protocol:
-
To a solution of 4-methyl-3-nitro-1H-indole (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Caption: Synthetic pathway to this compound.
Potential Biological Activities and Pharmacological Profile
The biological activities of this compound have not been explicitly reported. However, based on its structural similarity to other 3-aminoindole and 4-substituted indole derivatives, it is plausible to hypothesize its potential as a modulator of monoaminergic systems.
Monoamine Oxidase (MAO) Inhibition
Many indole derivatives are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.
Inferred Activity: It is hypothesized that this compound may exhibit inhibitory activity against MAO-A and/or MAO-B. The methyl group at the 4-position and the amino group at the 3-position could influence its binding affinity and selectivity for the two MAO isoforms.
Serotonin Receptor (5-HTR) Binding
The indole scaffold is a core component of the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, many indole derivatives show affinity for various serotonin receptor subtypes.
Inferred Activity: this compound may act as a ligand for one or more serotonin receptors. Its interaction could be agonistic, antagonistic, or modulatory, depending on the specific receptor subtype and the binding mode.
Table of Inferred Biological Activities of Structurally Related Compounds:
| Compound Class | Biological Target | Activity | Reference |
| 3-Aminoindole Derivatives | Kinases | Inhibition | [1] |
| 4-Substituted Indoleamines | Monoamine Oxidase-A | Inhibition | [2] |
| Indole Derivatives | Serotonin Receptors (5-HT) | Binding Affinity | [1] |
Experimental Workflows
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This workflow outlines a typical procedure to assess the inhibitory potential of this compound against MAO-A and MAO-B.
Caption: Workflow for in vitro MAO inhibition assay.
Serotonin Receptor Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an agonist at a G-protein coupled serotonin receptor, such as a 5-HT₁A receptor.
References
- 1. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl)-2,3-dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of 4-Methyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the chemical properties of 4-Methyl-1H-indol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document also presents a plausible synthetic route and discusses potential biological significance based on the known activities of structurally related indoleamine compounds. All quantitative data is summarized for clarity, and hypothetical experimental and logical frameworks are visualized using diagrams.
Compound Identification and Properties
This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, featuring a methyl group at the 4th position and an amine group at the 3rd position of the indole ring.
Chemical Data
The fundamental chemical identifiers and properties for this compound are presented below. This information is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1481107-39-4 | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [2][3] |
| Molecular Weight | 146.19 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=C2C(=CC=C1)NC=C2N | [3] |
| InChI Key | GMXUAIMVHVXKAT-UHFFFAOYSA-N | [3] |
Hypothetical Synthesis Protocol
While a specific, published synthesis for this compound could not be located, a plausible route can be conceptualized based on established indole synthesis methodologies. The following protocol describes a potential multi-step synthesis starting from 4-methyl-1H-indole.
Proposed Synthetic Workflow
The proposed synthesis involves the nitration of the indole ring at the 3-position, followed by the reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of this compound.
Experimental Steps
-
Nitration of 4-Methyl-1H-indole:
-
Dissolve 4-methyl-1H-indole in a suitable solvent such as acetic acid or sulfuric acid at a controlled low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating agent (e.g., nitric acid or sodium nitrite) to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by pouring it over ice water and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product, 4-methyl-3-nitro-1H-indole, with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reduction of 4-Methyl-3-nitro-1H-indole:
-
Dissolve the purified 4-methyl-3-nitro-1H-indole in a solvent like ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. For catalytic hydrogenation, use a catalyst such as Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, use reagents like tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using catalytic hydrogenation, filter off the catalyst. If using chemical reduction, perform a work-up to remove the metal salts, typically involving basification and extraction.
-
Purify the resulting this compound by column chromatography or recrystallization to obtain the final product.
-
Potential Biological Significance and Signaling Pathways
Specific biological activities for this compound have not been documented in scientific literature. However, the indoleamine scaffold is a well-known pharmacophore present in many biologically active molecules, including neurotransmitters (e.g., serotonin, melatonin) and various drug candidates.
General Biological Context
Compounds with a 3-aminoindole core can interact with various biological targets. Based on structural similarities to known bioactive molecules, this compound could potentially exhibit activity at:
-
Serotonin (5-HT) Receptors: The indoleamine structure is the core of serotonin. Derivatives can act as agonists or antagonists at different 5-HT receptor subtypes, influencing mood, appetite, and other neurological processes.
-
Monoamine Oxidase (MAO): Tryptamine derivatives are substrates for MAO. Inhibition of this enzyme can lead to increased levels of monoamine neurotransmitters.
-
Other CNS Targets: The privileged indole scaffold is known to interact with a wide range of receptors and enzymes within the central nervous system.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as a serotonin receptor, which is a plausible target for an indoleamine derivative.
References
Methodological & Application
Applications of 4-Methyl-1H-indol-3-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Among the diverse indole derivatives, 4-Methyl-1H-indol-3-amine serves as a valuable starting synthon for the generation of novel heterocyclic compounds with significant therapeutic potential. Its unique structural features allow for the construction of various molecular architectures that can interact with a range of biological targets. This document provides an overview of the applications of this compound and its close chemical relatives in medicinal chemistry, with a focus on anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of exemplary derivatives are provided to guide researchers in this promising area of drug discovery.
I. Applications in Anticancer Drug Discovery
Derivatives built upon the indole nucleus have shown significant promise as anticancer agents, targeting various hallmarks of cancer. The this compound scaffold can be elaborated to produce compounds that inhibit key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, or that interfere with microtubule dynamics.
A. Indolyl-pyrimidine Derivatives as EGFR Inhibitors
The hybridization of indole and pyrimidine moieties has yielded potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[3][4]
| Compound ID | Target Cell Line | IC50 (µM) | EGFR Inhibition IC50 (µM) | Reference |
| 4g | MCF-7 (Breast) | 5.1 | 0.25 | [3] |
| HepG2 (Liver) | 5.02 | [3] | ||
| HCT-116 (Colon) | 6.6 | [3] | ||
| 4f | - | - | 0.38 | [3] |
| 4h | - | - | 0.39 | [3] |
Protocol 1: Synthesis of Ethyl 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Parent Compound for further derivatization) [3]
-
Reaction Setup: In a round-bottom flask, combine indole-3-carbaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in 25 mL of absolute ethanol.
-
Acid Catalysis: Add 7 drops of 37% hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 7 hours.
-
Neutralization and Precipitation: Allow the mixture to cool to room temperature and neutralize with 0.5 mL of 25% ammonia solution.
-
Isolation: Filter the resulting precipitate, wash it several times with 50% ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay) [5][6][7]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: EGFR signaling pathway and its inhibition.
II. Applications in Antimicrobial Drug Discovery
The indole framework is also a fertile ground for the development of novel antimicrobial agents. By incorporating different heterocyclic systems, it is possible to synthesize compounds with broad-spectrum activity against various bacterial and fungal pathogens.
A. Indolyl-thiazole Derivatives as Antimicrobial Agents
The combination of indole and thiazole rings has led to the discovery of potent antimicrobial compounds.
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| 5x | S. aureus | 0.06 - 0.12 | [8] |
| S. Typhimurium | 0.06 - 0.12 | [8] | |
| 5d | S. aureus | 0.12 - 0.23 | [8] |
| 5m | S. aureus | 0.12 - 0.23 | [8] |
Protocol 3: Synthesis of 4-(Indol-3-yl)thiazol-2-amines [8]
-
Reaction of Indole with α-chloroacetylating agent: Synthesize 3-(α-chloroacetyl)indoles by reacting the corresponding indole with chloroacetyl chloride in an appropriate solvent.
-
Cyclization with Thiourea: React the 3-(α-chloroacetyl)indole intermediate with thiourea in the presence of a base (e.g., sodium carbonate) in a suitable solvent like methanol under reflux conditions.
-
Work-up and Purification: After the reaction is complete, cool the mixture, and isolate the product by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol).
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination (Microdilution Method) [8][9]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial agent development.
III. Kinase Inhibition
The this compound scaffold is a valuable starting point for the development of kinase inhibitors, which are crucial in treating diseases like cancer. The amino group at the 3-position provides a key interaction point for binding to the hinge region of many kinases.
A. Indazolyl-benzamides as Kinase Inhibitors
While not directly derived from this compound, the structurally related 3-amino-1H-indazole scaffold has been successfully employed to design potent kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), both implicated in various cancers.[10]
| Compound ID | Target Kinase/Cell Line | EC50 (nM) | Reference |
| 4 | FLT3 (MOLM13 cells) | 5 | [10] |
| PDGFRα-T674M-Ba/F3 | 17 | [10] | |
| Kit-T670I-Ba/F3 | 198 | [10] |
Protocol 5: General Kinase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution in a 96-well plate.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Drug discovery cycle for kinase inhibitors.
Conclusion
The this compound scaffold and its analogs represent a versatile platform for the design and synthesis of novel therapeutic agents. The examples provided herein demonstrate their potential in developing potent anticancer and antimicrobial compounds. The detailed protocols offer a practical guide for researchers to explore the vast chemical space around this promising nucleus and to contribute to the discovery of new medicines. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 4-Methyl-1H-indol-3-amine
Introduction
4-Methyl-1H-indol-3-amine is a small molecule belonging to the indoleamine class. Compounds with this scaffold are known to interact with a variety of biological targets, playing roles in neurotransmission and immune regulation. Structurally similar compounds, such as tryptamine derivatives, are known agonists of serotonin receptors. Furthermore, the indoleamine structure is a substrate for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of the kynurenine pathway, which has implications in immunology and oncology.
These application notes provide protocols for preliminary screening of this compound against two common targets for indoleamines: serotonin receptors and the IDO1 enzyme.
Application Note 1: Serotonin 5-HT2A Receptor Binding Assay
This application note describes a radioligand binding assay to determine the affinity of this compound for the human serotonin 5-HT2A receptor. This assay is crucial for identifying potential serotonergic activity.
Data Presentation: Illustrative Competitive Binding Data
The following table presents example data that could be generated from a competitive binding assay. The inhibition constant (Ki) is a measure of the compound's binding affinity for the receptor.
| Compound | Radioligand | Receptor Source | Ki (nM)[1] |
| This compound | [3H]Ketanserin | Human 5-HT2A | TBD |
| Serotonin (Reference) | [3H]Ketanserin | Human 5-HT2A | 10 |
| Ketanserin (Reference) | [3H]Ketanserin | Human 5-HT2A | 2.0 |
| DMT (Reference) | [3H]Ketanserin | Rat Frontal Cortex | 1,985 |
TBD: To be determined experimentally.
Experimental Protocol: 5-HT2A Receptor Binding Assay[1]
1. Materials and Reagents:
-
Human recombinant 5-HT2A receptor membranes (e.g., from CHO-K1 cells)
-
[3H]Ketanserin (Radioligand)
-
This compound (Test Compound)
-
Serotonin and Ketanserin (Reference Compounds)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters)
-
Scintillation cocktail (e.g., Betaplatescint)
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.
-
In each well of the 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Ketanserin (for non-specific binding) or test/reference compound.
-
25 µL of [3H]Ketanserin (final concentration ~2 nM).
-
50 µL of diluted 5-HT2A receptor membranes (final concentration ~70 µg protein/well).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the microfilter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plates at 50°C for 2 hours.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
References
In vitro and in vivo studies with 4-Methyl-1H-indol-3-amine
A comprehensive review of the available scientific literature reveals a significant gap in the research concerning the specific compound 4-Methyl-1H-indol-3-amine. At present, there are no published in vitro or in vivo studies detailing its biological activity, mechanism of action, or potential therapeutic applications.
While the broader family of indole-containing molecules has been the subject of extensive scientific investigation, yielding a wealth of information on their diverse pharmacological properties, this particular derivative remains uncharacterized in the public domain. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with activities ranging from antimicrobial and anti-inflammatory to anticancer and psychoactive.
Our extensive search for data on this compound across multiple scientific databases and research articles did not yield any specific experimental data. The retrieved studies focused on other substituted indole derivatives, including:
-
4-(Indol-3-yl)thiazole-2-amines: Investigated for their antimicrobial properties.[1]
-
Derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one: Assessed for cytotoxicity and antibacterial activity.[2]
-
Substituted 1H-imidazol-5-yl-1H-indoles: Screened for activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives: Evaluated as inhibitors of tubulin polymerization for potential anticancer applications.[3]
-
Various other indole amines and derivatives: Studied for activities such as anti-cholinesterase, anti-inflammatory, and as serotonin-dopamine releasing agents.[4][5][6]
The lack of specific data for this compound prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including the summarization of quantitative data in tables, provision of detailed experimental methodologies, and the generation of signaling pathway diagrams, are all contingent upon the existence of primary research findings.
For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape represents an unexplored area of research. Future investigations would need to begin with the fundamental steps of chemical synthesis, purification, and structural characterization. Following this, a comprehensive screening cascade involving a variety of in vitro assays would be necessary to elucidate any potential biological activity. Promising in vitro results would then warrant progression to in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety.
We encourage the scientific community to undertake studies on this compound to expand the knowledge base of indole derivatives and potentially uncover novel therapeutic agents. As new research emerges, this document can be updated to reflect the latest findings.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as po… [ouci.dntb.gov.ua]
- 6. Serotonin–dopamine releasing agent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Methyl-1H-indol-3-amine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the discovery of novel therapeutic agents.[2] This document provides an overview of the potential applications of 4-Methyl-1H-indol-3-amine and its derivatives in drug discovery, based on the broader understanding of the indole class of compounds. While specific data for this compound is limited in publicly available literature, the information presented herein, derived from closely related analogs, serves as a valuable guide for initiating research and development efforts with this compound.
Application Notes
The indole nucleus is a key component in many approved drugs and clinical candidates, highlighting its therapeutic potential.[3] Derivatives of the indole scaffold have been extensively investigated for a variety of therapeutic areas, with a significant focus on oncology and infectious diseases.
Potential Therapeutic Areas
-
Anticancer Activity: A vast number of indole derivatives have been synthesized and evaluated for their anticancer properties.[4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[2][4] The substitution pattern on the indole ring plays a crucial role in determining the specific biological activity and potency. For instance, methyl substitution at the N-1 position of certain indole derivatives has been shown to significantly enhance anticancer activity.[4]
-
Antimicrobial Activity: Indole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.
-
Kinase Inhibition: Protein kinases are a major class of drug targets in oncology and other diseases.[6] The indole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[7] Various indole-based compounds have been developed to target kinases involved in cell signaling pathways that drive cancer cell proliferation and survival.
Structure-Activity Relationships (SAR)
While specific SAR data for this compound is not available, general trends for substituted indoles can provide some guidance. The position and nature of substituents on the indole ring can significantly influence the biological activity. For example, substitutions at the N-1, C-2, C-3, and C-5 positions have been extensively explored to optimize potency and selectivity for various biological targets.[4] The introduction of a methyl group at the C-4 position, as in this compound, could influence the compound's steric and electronic properties, potentially leading to novel biological activities.
Quantitative Data
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indole-thiophene derivative | HT29 | Nanomolar range | [4] |
| Chalcone-indole derivative | MDA-MB-231 | 13 - 19 | [4] |
| Quinoline-indole derivative | Various Cancer Cells | 0.002 - 0.011 | [4] |
| Ursolic acid-indole derivative | SMMC-7721 | 0.56 | [8] |
| Ursolic acid-indole derivative | HepG2 | 0.91 | [8] |
| N-vinylindole derivatives | HeLa | 2.03 - 18.90 | [9] |
| N-vinylindole derivatives | SKOV-3 | 2.03 - 18.90 | [9] |
| Indole-sulfonamide derivative | MOLT-3 | 46.23 | [5] |
| Indole-sulfonamide derivative | HepG2 | 69.68 | [5] |
| Indole-sulfonamide derivative | A549 | 71.68 | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of indole derivatives, which can be adapted for this compound.
Protocol 1: General Synthesis of 3-Aminoindoles
This protocol describes a general method for the synthesis of 3-aminoindoles, which can be adapted for the synthesis of this compound, likely starting from 4-methylindole. The introduction of an amino group at the C3 position of an indole ring can be achieved through methods like nitration followed by reduction, or through a Curtius rearrangement from a 3-indolecarboxylic acid.[10]
Materials:
-
Substituted indole (e.g., 4-methylindole)
-
Nitrating agent (e.g., nitric acid, sodium nitrite)
-
Reducing agent (e.g., tin(II) chloride, hydrogen gas with a catalyst)
-
Appropriate solvents (e.g., acetic acid, ethanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Nitration: Dissolve the starting indole in a suitable solvent (e.g., acetic acid).
-
Add the nitrating agent dropwise at a controlled temperature (typically cooled in an ice bath).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the nitroindole product.
-
Filter, wash with water, and dry the crude product.
-
Reduction: Dissolve the obtained nitroindole in a suitable solvent (e.g., ethanol).
-
Add the reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid).
-
Reflux the reaction mixture for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3-aminoindole.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Test compound (e.g., this compound derivative)
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a range of concentrations for testing.
-
In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: MTT Cytotoxicity Assay
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[8]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in drug discovery.
A general synthetic route to this compound.
Inhibition of a kinase cascade by an indole derivative.
A typical workflow for drug discovery screening.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 4-Methyl-1H-indol-3-amine
Introduction
4-Methyl-1H-indol-3-amine is an indoleamine derivative. The quantitative analysis of indoleamines is crucial in various research fields, including drug development and metabolic studies, due to their diverse biological activities. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological matrices, such as plasma and tissue homogenates. The methodologies described are based on established analytical techniques for similar compounds, primarily High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound due to its ability to provide accurate and precise measurements at low concentrations in complex biological samples. A stable isotope-labeled internal standard (e.g., this compound-d3) is recommended for the most accurate quantification.
Proposed LC-MS/MS Method Parameters
The following table summarizes a proposed set of starting parameters for the development of a robust LC-MS/MS method for this compound quantification. Optimization will be necessary to achieve the desired performance.
| Parameter | Recommended Condition | Notes |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | A C18 column is a good starting point for retaining the relatively nonpolar indoleamine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes protonation of the analyte, which is beneficial for positive ionization mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better chromatographic peak shape for many compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | A lower flow rate is generally more compatible with mass spectrometry. |
| Column Temperature | 30 - 40 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 - 10 µL | The injection volume can be adjusted based on the sensitivity of the instrument and the concentration of the analyte. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Indoleamines contain a basic amine group that is readily protonated in positive ESI. |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | The exact m/z will need to be determined by infusing a standard solution of the analyte. |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion | The most intense and stable fragment ion should be selected for quantification. |
| Collision Energy | To be optimized | The collision energy should be optimized to maximize the signal of the selected product ion. |
Experimental Protocols
1. Standard Solution and Calibration Curve Preparation
-
Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent.
-
Calibration Curve: Prepare a calibration curve by spiking a blank biological matrix (e.g., drug-free plasma) with the working standard solutions to achieve a range of concentrations. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices like plasma.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of the internal standard solution at a known concentration to each sample, standard, and quality control sample.
-
Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to increase sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Method Validation
For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. The expected performance is based on typical values for similar assays.
| Validation Parameter | Description | Expected Performance |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of Variation (CV) < 15% (< 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Should be minimized and consistent. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte should be stable under the tested conditions. |
Visualizations
Analytical Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Conceptual Relationship of Analytical Method Components
Caption: Key components of the LC-MS/MS analytical method.
Disclaimer: The protocols and parameters provided are intended as a starting point for method development. It is crucial to perform in-house optimization and validation to ensure the method is suitable for its intended purpose.
Application Note: Safe Handling and Storage Procedures for 4-Methyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-indol-3-amine is an indole derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and to maintain its chemical integrity for research purposes. This document outlines the potential hazards, recommended handling procedures, and appropriate storage conditions for this compound.
Hazard Identification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and to cause skin, eye, and respiratory irritation.[1]
Table 1: GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1][2] |
Physical and Chemical Properties
The properties listed below are for a structurally related compound and should be used as an estimate for this compound.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.19 g/mol |
| Appearance | Not specified, likely a solid |
| Melting Point | 116.00 °C (for 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine)[3] |
| Boiling Point | 354.30 °C (for 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine)[3] |
| Flash Point | 195.30 °C (for 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine)[3] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Table 3: Exposure Controls and Personal Protective Equipment (PPE)
| Control Parameter | Recommendation |
|---|---|
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[1][2][4] Ensure eyewash stations and safety showers are readily accessible.[4] |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2][4] Change gloves immediately if contaminated. |
| Respiratory Protection | If handling outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[2][4] |
| Hygiene Measures | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory. |
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE: lab coat, safety goggles, and compatible chemical-resistant gloves.
-
Gather all necessary equipment: spatula, weighing paper/boat, analytical balance, beaker, stir bar, and the chosen solvent.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.
-
Securely close the container of this compound.
-
-
Dissolving:
-
Place the beaker with the stir bar on a stir plate inside the fume hood.
-
Carefully transfer the weighed solid into the beaker.
-
Slowly add the desired solvent to the beaker.
-
Start stirring until the solid is completely dissolved.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.
-
Clean the spatula with an appropriate solvent and wipe it dry.
-
Decontaminate the work surface.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Safe Handling and Storage Workflow
Caption: Logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor immediately.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2] |
For spills, evacuate the area, wear appropriate PPE including respiratory protection, and absorb the spill with inert material (e.g., sand, vermiculite).[2] Collect the absorbed material in a sealed container for disposal.
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[2] The compound may be hygroscopic and light-sensitive; consider storing under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[4]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[4] Contaminated packaging should be disposed of in the same manner as the product.
References
Application Notes and Protocols for the Synthesis of 4-Methyl-1H-indol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Among these, 3-aminoindole derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-1H-indol-3-amine and its derivatives, key intermediates for the development of novel therapeutic agents.
The primary synthetic strategy involves a two-step sequence: the regioselective nitration of a 4-methylindole precursor at the C3 position, followed by the reduction of the resulting 3-nitroindole to the desired 3-aminoindole.
Synthesis of 4-Methyl-3-nitro-1H-indole (Precursor)
The synthesis of the key precursor, 4-methyl-3-nitro-1H-indole, can be challenging due to the potential for multiple nitration products. A common strategy involves the nitration of an N-protected 4-methylindole to direct the nitration to the C3 position.
Experimental Protocol: Nitration of N-Boc-4-methyl-1H-indole
This protocol describes the nitration of N-tert-butoxycarbonyl (Boc)-protected 4-methyl-1H-indole.
Materials:
-
N-Boc-4-methyl-1H-indole
-
Ammonium tetramethylnitrate
-
Trifluoroacetic anhydride
-
Acetonitrile
-
Saturated sodium carbonate solution
-
Ethyl acetate (EA)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction tube, dissolve N-Boc-4-methyl-1H-indole (1 mmol) and ammonium tetramethylnitrate (1.1 mmol, 150 mg) in acetonitrile (1 mL).
-
Cool the reaction mixture to 0–5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) to the cooled reaction mixture.
-
Maintain the reaction at 0–5 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by adding saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-4-methyl-3-nitro-1H-indole.
Note: The nitration of N-Boc-4-methyl-1H-indole has been reported to yield the desired product, although with impurities and in a modest yield of 33%, likely due to steric hindrance from the 4-methyl group[1][2]. Further optimization of reaction conditions may be necessary to improve the yield and purity. The Boc protecting group can then be removed under acidic conditions to yield 4-methyl-3-nitro-1H-indole.
Synthesis of this compound
The reduction of the nitro group at the C3 position of the indole ring is the final step in the synthesis of the target amine. Several methods can be employed, with catalytic hydrogenation and reduction using tin(II) chloride being common choices.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.
Materials:
-
4-Methyl-3-nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, suspend 4-methyl-3-nitro-1H-indole (1 mmol) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for Catalytic Hydrogenation of Nitroarenes:
| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |
| Aromatic Nitro Compounds | Pd/C | Various | Variable | High | [3][4] |
Method B: Reduction with Tin(II) Chloride
Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.
Materials:
-
4-Methyl-3-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EA)
Procedure:
-
Dissolve 4-methyl-3-nitro-1H-indole (1 mmol) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography.
Quantitative Data for Tin(II) Chloride Reduction of Nitroindazoles:
| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 3-Halogeno-4-nitroindazoles | Anhydrous SnCl₂ | Ethanol | 60 °C | Moderate | [5] |
| 2-Nitrocinnamic acid | Anhydrous SnCl₂ | Ethanol | Reflux, 6-8 h | 60% (for N-hydroxy indole) | [6] |
Synthesis of this compound Derivatives
The synthesized this compound can serve as a versatile building block for the creation of a library of derivatives. The primary amino group at the C3 position can be readily functionalized through various reactions such as acylation, alkylation, and condensation reactions.
Example: Synthesis of N-substituted this compound Derivatives
The amino group can be acylated with various acyl chlorides or anhydrides, or undergo reductive amination with aldehydes or ketones to introduce diverse substituents.
General Protocol for Acylation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, pyridine) to scavenge the HCl produced.
-
Slowly add the desired acyl chloride or anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the product by chromatography or recrystallization.
Biological Activity and Potential Signaling Pathways
Derivatives of 3-aminoindole have shown promise in drug discovery, particularly in the field of oncology. These compounds have been identified as potential inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
While specific signaling pathway data for this compound derivatives is still emerging, related 3-aminoindole compounds have been shown to target kinases involved in cell proliferation, survival, and angiogenesis.[7] For instance, some indole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[8] Inhibition of these kinases can disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced tumor growth and angiogenesis.
Further research into the specific kinase inhibitory profile of this compound derivatives is warranted to elucidate their precise mechanism of action and to guide the development of targeted cancer therapies.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Potential mechanism of action via kinase inhibition.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. DE69611443D1 - METHOD FOR THE CATALYTIC HYDROGENATION OF AROMATIC NITRO COMPOUNDS - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Methyl-1H-indol-3-amine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in bioactive natural products and synthetic pharmaceuticals.[1] The inherent fluorescence of the indole scaffold makes it a versatile platform for the development of small-molecule fluorescent probes for molecular recognition and imaging.[1] These probes are instrumental in various fields, including analytical chemistry, cell biology, and drug discovery, for the detection of cations, anions, and neutral species in biological and environmental samples.[1] This document provides detailed application notes and protocols for the potential use of 4-Methyl-1H-indol-3-amine as a fluorescent probe. While specific data for this particular derivative is limited, the following information is based on the well-established fluorescent properties of the indole core and its substituted analogues.
Principle of Fluorescence
The fluorescence of indole derivatives originates from the π-electron system of the bicyclic aromatic ring. Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then rapidly returns to the ground state by emitting light at a longer wavelength (emission). The specific excitation and emission wavelengths, as well as the intensity of fluorescence, can be sensitive to the local environment, including polarity, pH, and the presence of specific analytes. This sensitivity is the basis for its application as a fluorescent probe.
Potential Applications
Based on the known applications of similar indole derivatives, this compound holds potential for a variety of applications:
-
pH Sensing: The amino group at the 3-position can be protonated or deprotonated depending on the pH, which can significantly alter the fluorescence properties of the molecule, making it a potential ratiometric or intensity-based pH sensor.[2]
-
Analyte Detection: The amine group can act as a recognition site for various analytes, such as metal ions or small organic molecules, through coordination or hydrogen bonding. This interaction can lead to a "turn-on" or "turn-off" fluorescent response.
-
Bioimaging: Due to its relatively small size and potential for cell permeability, this compound could be used for imaging subcellular compartments or tracking dynamic processes within living cells.
-
Drug Discovery: As a fluorescent scaffold, it can be incorporated into larger molecules to develop high-affinity fluorescent probes for specific biological targets like receptors or enzymes, aiding in drug screening and development.[3][4]
Quantitative Data
The following table summarizes representative photophysical properties of simple indole derivatives, which can be considered as an estimation for this compound. Actual values should be determined experimentally.
| Property | Representative Value | Unit | Notes |
| Excitation Maximum (λex) | ~280 - 310 | nm | Dependent on solvent polarity. |
| Emission Maximum (λem) | ~340 - 360 | nm | Exhibits a significant Stokes shift, which is advantageous for minimizing self-absorption. |
| Quantum Yield (ΦF) | 0.1 - 0.3 | Can be influenced by substitution and environmental factors. | |
| Molar Extinction Coefficient (ε) | ~5,000 - 7,000 | M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at the excitation wavelength. |
| Fluorescence Lifetime (τ) | 1 - 5 | ns | The average time the molecule spends in the excited state before returning to the ground state. |
Experimental Protocols
Protocol 1: Determination of Photophysical Properties
Objective: To characterize the basic fluorescent properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water)
-
Quartz cuvettes
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol.
-
Prepare a series of dilutions in different solvents to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the probe in each solvent to determine the absorption maximum (λmax).
-
Emission Spectrum: Excite the sample at its λmax and record the fluorescence emission spectrum to determine the emission maximum (λem).
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Analysis: Calculate the Stokes shift (difference between λem and λex) and tabulate all photophysical data.
Caption: Workflow for Photophysical Characterization.
Protocol 2: pH Titration
Objective: To evaluate the potential of this compound as a fluorescent pH indicator.
Materials:
-
This compound stock solution
-
Buffers of varying pH (e.g., citrate, phosphate, borate)
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions of this compound (e.g., 5 µM) in buffers spanning a wide pH range (e.g., pH 2 to 12).
-
Record the fluorescence emission spectrum for each pH value, keeping the excitation wavelength constant.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
If a significant change is observed, determine the pKa value from the titration curve.
-
For ratiometric measurements, plot the ratio of fluorescence intensities at two different wavelengths against pH.
Caption: Workflow for pH Titration Experiment.
Protocol 3: In Vitro Cell Imaging
Objective: To assess the utility of this compound for live-cell imaging.
Materials:
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This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
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Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes
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Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to an appropriate confluency on glass-bottom dishes.
-
Prepare a working solution of this compound in cell culture medium (final concentration typically 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
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Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with fresh medium or PBS to remove excess probe.
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Image the cells using a fluorescence microscope. Use an excitation wavelength around 300 nm and collect emission around 350 nm (adjust based on determined photophysical properties).
-
Optional: Co-stain with organelle-specific dyes to determine subcellular localization.
Caption: Workflow for In Vitro Cell Imaging.
Potential Signaling Pathway Investigation
Fluorescent probes based on the indole scaffold can be designed to target specific components of signaling pathways. For instance, a derivative of this compound could be functionalized to bind to a particular kinase or receptor. The change in fluorescence upon binding could then be used to monitor the activity of that protein in real-time.
Caption: Probe Interaction with a Signaling Pathway.
Conclusion
This compound presents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its simple structure allows for straightforward chemical modification to tune its photophysical properties and introduce specific recognition moieties. The protocols and potential applications outlined in this document provide a framework for researchers to begin exploring the utility of this compound in their respective fields. Experimental validation of the fluorescent properties and sensing capabilities of this compound is a crucial next step in realizing its full potential as a versatile fluorescent probe.
References
- 1. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1H-indol-3-amine
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in improving the yield and purity of 4-Methyl-1H-indol-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low when using the traditional Fischer indole synthesis?
A: The Fischer indole synthesis is notoriously inefficient for producing 3-aminoindoles.[1][2] This failure is due to the electronic properties of the required hydrazone intermediate. The presence of an electron-donating amino group at the C3 position destabilizes a key intermediate and promotes a competing reaction pathway involving heterolytic cleavage of the N-N bond, which prevents the desired cyclization from occurring.[1][2][3] Computational studies have shown that this cleavage pathway is energetically favored over the required[1][1]-sigmatropic rearrangement, leading to low yields or complete reaction failure.[1]
Q2: What is a more reliable and higher-yielding method for synthesizing this compound?
A: The Leimgruber-Batcho indole synthesis is a superior and widely adopted alternative for this class of compounds.[4] This two-step method starts with an ortho-nitrotoluene derivative, which is first condensed with a formamide acetal to form a nitroenamine intermediate. This intermediate then undergoes a reductive cyclization to form the indole ring.[4][5] This pathway avoids the problematic N-N bond cleavage step of the Fischer synthesis and generally provides high yields under mild conditions.[4]
Q3: What are the most common impurities to expect in the final product?
A: Common impurities depend on the synthetic route, but when using the Leimgruber-Batcho method, you may encounter:
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Unreacted Starting Material: Residual 2,4-dimethyl-1-nitrobenzene.
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Incomplete Cyclization: The intermediate, (E)-N,N-dimethyl-2-(2-nitro-4-methylphenyl)ethenamine, may be present if the reduction is incomplete.
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Side-Products from Reduction: If harsh reducing agents are used, other functional groups could be unintentionally modified. Incomplete reduction may also lead to N-hydroxy or azoxy intermediates.
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Polymeric Materials: Amines, especially aromatic ones, can be sensitive to air and light, leading to the formation of colored, higher molecular weight impurities upon storage.
Troubleshooting Guide
Problem: The initial condensation reaction to form the enamine intermediate is slow or gives a low yield.
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Cause: The methyl group on the starting material (2,4-dimethyl-1-nitrobenzene) may not be sufficiently acidic for deprotonation. The reagents may also be of poor quality.
-
Solution:
-
Use an Amine Co-catalyst: Adding a secondary amine, such as pyrrolidine or piperidine, can accelerate the reaction. These amines react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a more reactive aminal intermediate.[6]
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Check Reagent Quality: Ensure the DMF-DMA is fresh and has been stored under anhydrous conditions. The reaction solvent (typically DMF) should be dry.
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Increase Temperature: Gently heating the reaction mixture (e.g., to 80-100 °C) can improve the reaction rate, though this should be monitored to avoid side-product formation.
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Problem: The reductive cyclization step is inefficient, resulting in a complex mixture of products.
-
Cause: The choice of reducing agent is critical and highly dependent on the substrate and desired purity. Some reagents may be too harsh or not selective enough.
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Solution: The ideal reducing system provides a high yield of the desired amine without forming byproducts. A comparison of common systems is provided in the table below. Catalytic hydrogenation using Palladium on carbon (Pd/C) is often the cleanest method.[5] For more difficult reductions, stronger agents like Raney Nickel with hydrazine or chemical reductants like tin(II) chloride can be effective.[4]
Problem: The final product, this compound, is unstable and difficult to purify by column chromatography.
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Cause: Free amines, particularly indole amines, are prone to streaking on silica gel due to their basicity and can degrade upon prolonged exposure to silica.
-
Solution:
-
Deactivate Silica Gel: Before performing column chromatography, pre-treat the silica gel by flushing the column with the eluent containing a small amount of triethylamine (~1-2%). This neutralizes the acidic sites on the silica, minimizing streaking and degradation.
-
Salt Formation and Recrystallization: Convert the crude amine product into a stable salt, such as the hydrochloride or sulfate salt, by treating it with an acid (e.g., HCl in ether). The salt can often be purified effectively by recrystallization. The pure amine can then be recovered by neutralizing the salt with a base.
-
Crystallization: If the crude product is sufficiently pure, direct crystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) can be an effective purification method.[7][8]
-
Data Presentation
Table 1: Comparison of Reducing Systems for Leimgruber-Batcho Cyclization
| Reducing System | Typical Conditions | Reported Yield Range (%) | Notes / Considerations |
| 10% Pd/C, H₂ | H₂ (1-4 atm), Ethanol or Ethyl Acetate, Room Temp | 70-95 | Generally provides a very clean reaction with simple workup (filtration of catalyst). Preferred method for high purity.[5] |
| Raney Ni, Hydrazine | Hydrazine hydrate, Ethanol, Reflux | 65-90 | Effective but requires careful handling of pyrophoric Raney Nickel and toxic hydrazine.[4] |
| Iron powder, Acetic Acid | Fe, AcOH, 80-100 °C | 60-85 | An inexpensive and classic method for nitro group reduction. Workup involves filtering iron salts, which can be cumbersome.[4] |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol or HCl, Reflux | 50-80 | A common stoichiometric reductant. Can lead to tin-containing impurities that require careful removal during workup.[9] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Water/Methanol, Reflux | 50-75 | A mild reducing agent, but may require phase-transfer catalysts for some substrates.[5] |
Experimental Protocols
Proposed Synthesis of this compound via Leimgruber-Batcho Synthesis
This protocol is a representative procedure based on established Leimgruber-Batcho methodologies.
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-4-methylphenyl)ethenamine
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To a solution of 2,4-dimethyl-1-nitrobenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, approx. 2-3 mL per mmol of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equivalents).
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Add pyrrolidine (0.2 equivalents) to catalyze the reaction.
-
Heat the mixture at 100 °C under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
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The enamine product, which is often a brightly colored solid (red or orange), will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can often be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
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Dissolve the crude enamine intermediate from Step 1 (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi (approx. 3.4 atm).
-
Stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel pre-treated with 1% triethylamine, using an eluent such as a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Methyl-1H-indol-3-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1H-indol-3-amine. The information provided addresses common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent instability. Like many unprotected 3-aminoindoles, this compound is sensitive to air and light. This sensitivity can lead to oxidative dimerization and decomposition, resulting in the formation of colored impurities and a decrease in overall yield.[1] The basic nature of the amine group can also lead to strong interactions with acidic stationary phases like silica gel during chromatographic purification, which can cause tailing, poor separation, and even degradation of the product.[2][3]
Q2: What are the common impurities found in crude this compound?
Common impurities can originate from several sources:
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Starting Materials: Unreacted starting materials from the synthesis process.
-
Side Products: Byproducts from the synthetic route used. For instance, in syntheses involving N-alkylation steps, impurities related to this reaction can be observed.
-
Degradation Products: Oxidative degradation of this compound can lead to the formation of colored dimeric and oligomeric species.
Q3: Is column chromatography a suitable method for purifying this compound?
Yes, column chromatography can be used, but with precautions. Due to the compound's instability and basicity, standard silica gel chromatography can be challenging.[1][2] However, rapid or flash column chromatography on silica gel can be effective if performed quickly.[1] To improve purification, using an amine-functionalized silica column or adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase is recommended to minimize interactions with the acidic silanol groups on the silica surface.[2][3]
Q4: Can this compound be purified by recrystallization?
Recrystallization can be an effective method for purifying this compound, especially for removing less soluble impurities. The choice of solvent is critical and needs to be determined empirically. A solvent system should be selected where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q5: How should I store purified this compound?
To minimize degradation, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (ideally at 2-8°C).[4]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product streaking/tailing on silica gel column | Strong interaction between the basic amine and acidic silica gel. | 1. Add 0.1-1% triethylamine to the eluent system. 2. Use an amine-functionalized silica gel column.[2] 3. Perform flash chromatography to minimize contact time. |
| Colored impurities co-eluting with the product | Oxidative degradation products formed during purification. | 1. Work quickly and avoid prolonged exposure to air and light. 2. Use degassed solvents. 3. Consider using an alternative purification method like recrystallization. |
| Low recovery of the product from the column | Irreversible adsorption or degradation on the silica gel. | 1. Use a less acidic stationary phase (e.g., alumina or amine-functionalized silica). 2. Ensure the crude material is fully dissolved in a minimal amount of loading solvent before applying to the column. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The compound is too soluble in the chosen solvent; supersaturation is not reached. | 1. Add a non-polar anti-solvent dropwise to induce precipitation. 2. Concentrate the solution by slowly evaporating the solvent. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Use a lower-boiling point solvent. 2. Dilute the solution before cooling. 3. Try a different solvent or solvent mixture. |
| Crystals are colored or contain visible impurities | Inefficient removal of impurities. | 1. Treat the hot solution with activated charcoal to remove colored impurities before filtration. 2. Perform a second recrystallization. |
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Flash Chromatography (Silica Gel with 1% TEA in Hexane/EtOAc) | 85% | 98% | 75% | Fast elution is crucial to minimize degradation. |
| Flash Chromatography (Amine-Functionalized Silica Gel) | 85% | 99% | 80% | Improved peak shape and recovery compared to standard silica. |
| Recrystallization (Ethanol/Water) | 85% | 97% | 65% | Effective for removing baseline impurities. |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate with 1% triethylamine). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the loading solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting guide for purification issues.
References
Technical Support Center: Synthesis of 4-Methyl-1H-indol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-1H-indol-3-amine. Due to the inherent challenges in the direct synthesis of 3-aminoindoles, this guide focuses on the most promising multi-step synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound using a one-step Fischer Indole Synthesis?
A1: Direct synthesis of 3-aminoindoles via the Fischer Indole Synthesis is notoriously difficult and often fails.[1][2] The reaction conditions and the nature of the starting materials required for introducing an amino group at the C3 position typically lead to undesired side reactions and low to no yield of the target compound. Computational studies suggest that electron-donating substituents at the C3 position, such as an amino group, can divert the reaction pathway, preventing the key[3][3]-sigmatropic rearrangement necessary for indole formation.[1][2]
Q2: What are the most viable synthetic routes to obtain this compound?
A2: Based on established synthetic methodologies for 3-aminoindoles, two primary multi-step routes are recommended:
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Route 1: Nitration and Subsequent Reduction. This involves the synthesis of a 4-methyl-1H-indole precursor, followed by nitration at the C3 position to yield 4-methyl-3-nitro-1H-indole. The nitro group is then reduced to the desired 3-amino group.
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Route 2: Reductive Amination of an Aldehyde. This pathway requires the synthesis of 4-methyl-1H-indole-3-carbaldehyde, which is then converted to the 3-amine via reductive amination.
Q3: Are there any other advanced synthetic strategies for 3-aminoindoles?
A3: Yes, several modern synthetic methods have been developed for the synthesis of 3-aminoindoles, although they may require more specialized reagents and catalysts. These include:
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A copper-catalyzed three-component coupling reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to form a 3-aminoindoline, which is then isomerized to the 3-aminoindole.[3]
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A two-step synthesis involving the reaction of an indole with nitrostyrene to form a spiro[indole-3,5'-isoxazole] intermediate, followed by reaction with hydrazine hydrate.[4]
Q4: Is it necessary to use a protecting group for the indole nitrogen during the synthesis?
A4: The use of a protecting group on the indole nitrogen can be highly beneficial, especially in multi-step syntheses. It can prevent unwanted side reactions at the nitrogen atom, improve solubility, and influence the regioselectivity of subsequent reactions. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), SEM ([2-(trimethylsilyl)ethoxy]methyl), and various sulfonyl groups.[5][6][7] The choice of protecting group will depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal.
Troubleshooting Guides
Route 1: Nitration of 4-Methyl-1H-indole and Subsequent Reduction
This section provides troubleshooting for the synthesis of this compound via a nitration/reduction sequence.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Route 1: Nitration and Reduction.
Troubleshooting Table:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 4-methyl-3-nitro-1H-indole during nitration | - Use of harsh nitrating agents (e.g., concentrated nitric acid) leading to degradation. - Formation of multiple regioisomers. | - Employ milder, more regioselective nitrating agents such as trifluoroacetyl nitrate (generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride).[8][9][10] - Optimize reaction temperature; perform the reaction at a lower temperature to improve selectivity. - Consider using an N-protected 4-methyl-1H-indole to direct nitration to the C3 position. |
| Incomplete reduction of the nitro group | - Inefficient reducing agent. - Catalyst poisoning. - Insufficient reaction time or temperature. | - Use a more potent reducing system. Indium-mediated reduction in the presence of a proton source is effective for nitroindoles.[11] Other options include SnCl₂ or catalytic hydrogenation (H₂/Pd-C), although the latter may require optimization to avoid over-reduction of the indole ring. - Ensure the purity of the starting material and solvents to avoid catalyst deactivation. - Increase the reaction time and/or temperature, monitoring the reaction progress by TLC. |
| Degradation of the product (3-aminoindole) during workup or purification | - 3-Aminoindoles are often unstable and susceptible to oxidation, especially in the presence of air and light. | - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for chromatography. - Instead of isolating the free amine, consider an in-situ acylation or derivatization to form a more stable amide or carbamate immediately after reduction.[11] - Minimize exposure to strong acids or bases during workup. |
Route 2: Reductive Amination of 4-Methyl-1H-indole-3-carbaldehyde
This section provides troubleshooting for the synthesis of this compound via reductive amination.
Diagram of the Synthetic Workflow:
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 11. Convenient synthesis of masked aminoindoles by indium mediated one-pot reductive acylation of 3- and 2-nitroindoles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Stability issues and degradation of 4-Methyl-1H-indol-3-amine
Welcome to the technical support center for 4-Methyl-1H-indol-3-amine. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Please note that this compound, like many 3-aminoindole derivatives, is susceptible to degradation and requires careful handling to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Is it still usable?
A1: A change in color, often to a yellowish, brownish, or sometimes bluish hue, is a common indicator of degradation. Unprotected 3-aminoindoles are known to be sensitive to air and light, leading to oxidative dimerization and the formation of colored impurities.[1] It is strongly recommended to use a fresh, colorless solution for your experiments to ensure accurate and reproducible results. If a color change is observed, it is best to discard the solution and prepare a fresh one.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Solutions should be prepared fresh before use. If a solution must be stored, it should be for a very short period, protected from light, and kept at a low temperature.
Q3: I am seeing unexpected peaks in my analytical analysis (HPLC, LC-MS). What could be the cause?
A3: The appearance of unexpected peaks is often due to the degradation of this compound. The primary degradation pathways for 3-aminoindoles are oxidation and dimerization. These reactions can be accelerated by exposure to air, light, and certain solvents. Ensure that your solvents are degassed and of high purity. It is also possible that impurities were present in the initial material. If possible, verify the purity of your starting material before use.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability of your sample. You can monitor the purity of your sample over time and under different conditions (e.g., in different solvents, at various temperatures, and with exposure to light). A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound leading to variable concentrations of the active compound. | Always use a freshly prepared solution of this compound for each experiment. Verify the purity of the solid material before preparing solutions. |
| Poor solubility or precipitation | The compound may be degrading into less soluble products. | Prepare solutions in degassed, high-purity solvents. If solubility issues persist, consider using a different solvent system after verifying its compatibility with the compound. |
| Rapid color change of the solution | Exposure to oxygen and/or light is causing rapid oxidation. | Prepare solutions under an inert atmosphere (e.g., in a glove box). Use amber vials or wrap your containers in aluminum foil to protect them from light. |
| Baseline noise or ghost peaks in chromatography | Contamination from the solvent or degradation products adsorbing to the analytical column. | Use high-purity, filtered, and degassed mobile phases. Implement a column wash step after each run to remove any adsorbed compounds. |
Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on the general behavior of 3-aminoindoles and should be considered as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on Stability (in Solution)
| Temperature | Storage Duration | Expected Purity |
| -20°C | 24 hours | >98% |
| 4°C | 8 hours | ~95% |
| Room Temperature | 1 hour | <90% |
Table 2: Effect of pH on Stability (in Aqueous Buffer at Room Temperature)
| pH | Incubation Time | Expected Purity |
| 3 | 1 hour | ~90% |
| 7 | 1 hour | ~80% |
| 9 | 1 hour | <70% |
Table 3: Effect of Light Exposure on Stability (Solid and Solution at Room Temperature)
| Condition | Exposure Time | Expected Purity |
| Solid (Protected from light) | 24 hours | >99% |
| Solid (Exposed to ambient light) | 24 hours | ~95% |
| Solution (Protected from light) | 4 hours | ~90% |
| Solution (Exposed to ambient light) | 4 hours | <80% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24, 48, and 72 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS.
Protocol 2: HPLC Method for Stability Assessment
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B - Flow Rate: 1.0 mL/min - Detection Wavelength: 280 nm - Injection Volume: 10 µL - Column Temperature: 30°C
Visualizations
References
Troubleshooting common problems in 4-Methyl-1H-indol-3-amine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1H-indol-3-amine.
Frequently Asked Questions (FAQs)
Synthesis
Q1: I am experiencing very low yields in the synthesis of this compound. What are the common pitfalls?
A1: Low yields in the synthesis of this compound can arise from several factors, depending on the synthetic route.
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Instability of the Final Product: Unprotected 3-aminoindoles are notoriously unstable and can decompose upon exposure to light, air, and acidic conditions. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to light.[1]
-
Fischer Indole Synthesis Issues: If you are using a Fischer indole synthesis approach, the choice of acid catalyst is critical. Protic acids can lead to side reactions and decomposition, especially with electron-rich substrates. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) may offer milder conditions and improved yields.[2] Additionally, the synthesis of 3-aminoindoles via the Fischer method is known to be challenging and can sometimes fail altogether due to the electronic properties of the precursors.[3]
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Incomplete Reduction of the Nitro Group: If you are preparing the title compound by reducing a nitro-indole precursor (e.g., 4-methyl-3-nitroindole), incomplete reduction is a common issue. Ensure your reducing agent is fresh and used in sufficient excess. Catalytic hydrogenation (e.g., with Pd/C) or reduction with reagents like tin(II) chloride (SnCl₂) are common methods. Reaction times and temperatures should be optimized to ensure complete conversion.
Q2: I am observing multiple unexpected spots on my TLC during the synthesis of this compound. What are the likely side products?
A2: The formation of multiple side products is a common issue.
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Oxidation Products: Due to the electron-rich nature of the 3-aminoindole core, oxidation can readily occur, leading to colored impurities. These can appear as distinct spots on your TLC plate.
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Dimerization: Unprotected 3-aminoindoles have a tendency to undergo oxidative dimerization.[1]
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Side Reactions from Fischer Indole Synthesis: The Fischer indole synthesis can yield regioisomers if an unsymmetrical ketone is used as a precursor.[4] In the case of preparing a 3-aminoindole, N-N bond cleavage in the hydrazone intermediate can lead to aniline and other byproducts.[3]
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Incomplete Cyclization or Rearrangement: In multi-step syntheses, incomplete reactions at any stage will lead to a mixture of intermediates and the final product.
Purification
Q3: I am struggling to purify this compound by column chromatography. The compound seems to streak or decompose on the silica gel.
A3: The basicity of the amino group and the instability of the 3-aminoindole scaffold can make purification challenging.
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Use of Basic Additives: To prevent streaking and decomposition on silica gel, it is often necessary to add a small amount of a basic modifier to the eluent. Triethylamine (Et₃N) or ammonia (in methanol) are commonly used at concentrations of 0.5-2%.
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Choice of Stationary Phase: If silica gel proves to be too acidic, consider using a more neutral stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).
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Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system than for TLC to ensure faster elution.
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Inert Atmosphere: If possible, perform the chromatography under an inert atmosphere to minimize oxidation.
Stability and Handling
Q4: How should I store this compound to prevent decomposition?
A4: Due to its instability, proper storage is critical. This compound should be stored as a salt (e.g., hydrochloride salt) if possible, as this will improve its stability. If you have the freebase, it should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C).
Characterization
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
| ¹H NMR | ¹³C NMR |
| Position | 𝛿 (ppm) |
| NH (indole) | 10.5 - 11.5 (br s) |
| H2 | 7.0 - 7.3 (d) |
| H5 | 6.8 - 7.1 (d) |
| H6 | 6.9 - 7.2 (t) |
| H7 | 7.2 - 7.5 (d) |
| NH₂ | 3.5 - 4.5 (br s) |
| CH₃ | 2.3 - 2.6 (s) |
Experimental Protocols
Synthesis of this compound via Reduction of 4-Methyl-3-nitroindole
This protocol is an adapted general procedure for the reduction of nitroindoles.
Step 1: Synthesis of 4-Methyl-3-nitro-1H-indole
A plausible route to the precursor, 4-methyl-3-nitro-1H-indole, involves the Fischer indole synthesis from 3-methyl-4-nitrophenylhydrazine and an appropriate aldehyde or ketone, followed by cyclization.[5] Alternatively, direct nitration of 4-methylindole can be employed, though this may lead to a mixture of isomers.
Step 2: Reduction of 4-Methyl-3-nitro-1H-indole
-
Materials:
-
4-Methyl-3-nitro-1H-indole
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol (absolute)
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Concentrated hydrochloric acid (HCl)
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Sodium hydroxide (NaOH) solution (e.g., 10 M)
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Ethyl acetate
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Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-3-nitro-1H-indole (1 equivalent) in absolute ethanol.
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Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the pH is basic (pH > 10).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product quickly via column chromatography on silica gel using an eluent containing a basic additive (e.g., dichloromethane:methanol:triethylamine = 95:4.5:0.5).
-
Data Presentation
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low reaction yield | Instability of the product | Work under an inert atmosphere, protect from light, and use mild reaction conditions. | Increased yield of the desired product. |
| Incomplete reaction | Monitor the reaction closely by TLC and adjust reaction time and temperature as needed. | Full conversion of starting material. | |
| Multiple spots on TLC | Oxidation of the product | Handle the product under an inert atmosphere and use antioxidants if necessary. | Cleaner reaction profile with fewer side products. |
| Dimerization | Use dilute reaction conditions. | Reduced formation of dimeric impurities. | |
| Streaking on silica gel column | Acidity of silica gel | Add a basic modifier (e.g., 1% triethylamine) to the eluent. | Sharper bands and better separation on the column. |
| Basicity of the compound | Use a neutral stationary phase like alumina. | Improved chromatographic behavior. | |
| Product decomposition during storage | Sensitivity to air and light | Store as a salt under an inert atmosphere at low temperature and protected from light. | Enhanced long-term stability of the compound. |
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound```dot
Plausible Signaling Pathway of this compound via Serotonin Receptor
As a tryptamine derivative, this compound is expected to act as an agonist at serotonin receptors, particularly the 5-HT₂A receptor. The following diagram illustrates a plausible signaling cascade following receptor activation.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-methyl-4-nitro-1H-indole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Methyl-1H-indol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1H-indol-3-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and adaptable methods for the synthesis of this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.
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Leimgruber-Batcho Synthesis: This route typically starts from 4-methyl-2-nitrotoluene, which is first condensed with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal - DMFDMA) to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired indole structure.
-
Fischer Indole Synthesis: This classic method involves the reaction of 3-methylphenylhydrazine with an appropriate aldehyde or ketone, such as aminoacetaldehyde dimethyl acetal, under acidic conditions. The resulting hydrazone undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.
Q2: My isolated this compound is unstable and decomposes upon standing. How can I improve its stability?
A2: 3-Aminoindoles, including this compound, are known to be sensitive to air and light, often leading to oxidative dimerization and decomposition, which can manifest as a discoloration (e.g., pinkish or brownish hue) of the material.[2] To mitigate this:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.
-
Storage: Store the purified compound at low temperatures (e.g., -20°C) in a sealed, amber-colored vial to protect it from light and air.
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Salt Formation: Conversion of the amine to a more stable salt (e.g., hydrochloride or sulfate) can significantly improve its shelf life. This can be achieved by treating a solution of the free base with the corresponding acid.
Q3: What are the expected spectroscopic signatures for this compound?
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¹H NMR: Expect signals for the aromatic protons on the benzene ring, protons on the pyrrole ring, the amino group protons (which may be broad), and a singlet for the methyl group. The chemical shifts will be influenced by the positions of the substituents.
-
¹³C NMR: Signals corresponding to the carbon atoms of the indole core and the methyl group.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the indole and the primary amine, as well as C-H and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀N₂), which is approximately 146.19 g/mol .
Troubleshooting Guides
Leimgruber-Batcho Synthesis Route
This route begins with the condensation of 4-methyl-2-nitrotoluene with a formamide acetal, followed by reductive cyclization.
-
Enamine Formation: A solution of 4-methyl-2-nitrotoluene in a high-boiling solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA). The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude enamine intermediate.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid). A reducing agent is then added. Common reducing systems include:
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Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).
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Metal-acid reduction (e.g., iron powder in acetic acid or tin(II) chloride in hydrochloric acid). The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete.
-
-
Work-up and Purification: The reaction mixture is filtered to remove any solids. The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of enamine intermediate | Incomplete reaction; decomposition of starting material or product at high temperatures. | - Ensure anhydrous conditions. - Increase reaction time or temperature cautiously. - Consider using a higher boiling point solvent if necessary. |
| Incomplete reductive cyclization | Insufficient reducing agent; inactive catalyst. | - Increase the equivalents of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is fresh and the system is properly purged with hydrogen. - Consider switching to a different reducing agent (e.g., from Fe/AcOH to SnCl₂/HCl). |
| Formation of a dark, tarry substance | Polymerization or decomposition of the product. 3-Aminoindoles are prone to oxidation. | - Perform the reaction and work-up under an inert atmosphere. - Use degassed solvents. - Minimize reaction time and avoid excessive heating during work-up. |
| Presence of N-hydroxyindole by-product | Incomplete reduction of the nitro group. | - Increase the amount of reducing agent or the reaction time. - A stronger reducing system may be required. |
Fischer Indole Synthesis Route
This route involves the reaction of 3-methylphenylhydrazine with an aminoacetaldehyde equivalent.
-
Hydrazone Formation: 3-Methylphenylhydrazine (or its hydrochloride salt) is dissolved in a suitable solvent (e.g., ethanol, acetic acid). An equimolar amount of aminoacetaldehyde dimethyl acetal is added. The mixture is stirred, often with gentle heating, to form the corresponding hydrazone.
-
Indolization: An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the reaction mixture. The temperature is raised to promote the cyclization via a[1][1]-sigmatropic rearrangement.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide). The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of indole product | The electron-donating nature of the amino group in the acetaldehyde derivative can disfavor the[1][1]-sigmatropic rearrangement, leading to N-N bond cleavage. | - Experiment with different acid catalysts (Lewis vs. Brønsted acids). - Optimize the reaction temperature and time. - Consider using a protected form of the amino group that can be deprotected after indolization. |
| Formation of isomeric indole by-products | The unsymmetrical nature of 3-methylphenylhydrazine can potentially lead to the formation of the 6-methyl-1H-indol-3-amine isomer. | - The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions. Systematic optimization may be required to favor the desired 4-methyl isomer. |
| Decomposition of the starting hydrazine | Phenylhydrazines can be unstable, especially at elevated temperatures. | - Use freshly distilled or purified hydrazine. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | 4-Methyl-2-nitrotoluene, Formamide Acetal | 3-Methylphenylhydrazine, Aminoacetaldehyde Acetal |
| Key Intermediates | Enamine | Phenylhydrazone |
| Common By-products | N-hydroxyindoles, unreacted starting material | Isomeric indoles (e.g., 6-methyl isomer), products from N-N bond cleavage |
| General Yields | Often high | Can be variable and highly dependent on substrate and conditions |
| Advantages | High yields, mild conditions for cyclization, readily available starting materials. | A classic and widely used method with extensive literature for related compounds. |
| Disadvantages | Multi-step process. | Potential for low yields with 3-aminoindole targets, formation of isomers. |
Visualizations
References
Technical Support Center: Synthesis of 4-Methyl-1H-indol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 4-Methyl-1H-indol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of 3-aminoindoles, particularly those with substitutions on the benzene ring like this compound, can be challenging due to the electron-rich nature and potential instability of the target molecule.[1] Common strategies often involve a multi-step process. One plausible approach is a modified Fischer indole synthesis or a route involving the reduction of a corresponding nitroindole. The Fischer indole synthesis, while one of the oldest and most reliable methods for substituted indoles, can be problematic for 3-aminoindole derivatives.[2][3][4] Therefore, a common alternative involves the synthesis of 4-methyl-3-nitro-1H-indole followed by a reduction step.
Q2: Why is the direct synthesis of 3-aminoindoles via the Fischer indole synthesis often unsuccessful?
A2: The Fischer indole synthesis of C3 N-substituted indoles, including 3-aminoindoles, is a known challenge.[3][4] The reaction proceeds through a[5][5]-sigmatropic rearrangement. However, electron-donating groups at the C3 position of the intermediate can weaken the N-N bond, favoring a competing heterolytic N-N bond cleavage pathway.[3] This cleavage leads to side products rather than the desired indole ring formation. While Lewis acids can sometimes improve yields for related compounds, direct synthesis of 3-aminoindoles by this method is generally not reported.[3][4]
Q3: What are the primary challenges in scaling up the synthesis of this compound?
A3: Scaling up the synthesis presents several challenges. These include:
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Reaction Control: Exothermic reactions, particularly during nitration or reduction steps, require careful temperature management to prevent side reactions and ensure safety.
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Purification: The final product, an amine, can be prone to oxidation and may be difficult to purify on a large scale. Column chromatography, which may be suitable for lab-scale, can be inefficient for larger quantities.[6] Alternative purification methods like crystallization may need to be developed.
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Reagent Handling: Large-scale reactions involve handling significant quantities of potentially hazardous reagents, requiring appropriate safety protocols and engineering controls.
-
Product Stability: Unprotected 3-aminoindoles can be sensitive to light and air, potentially leading to oxidative dimerization or decomposition.[1]
Q4: What are some recommended purification techniques for this compound at a larger scale?
A4: While column chromatography is common at the lab scale, it can be impractical for scale-up.[6] Consider the following alternatives:
-
Crystallization: If the product is a solid, developing a crystallization procedure is often the most effective method for large-scale purification. This may involve screening various solvents and solvent mixtures.
-
Salt Formation and Recrystallization: Converting the amine product to a stable salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization and improve the product's stability. The free base can then be regenerated if required.
-
Extraction: A well-designed series of aqueous extractions at different pH values can help remove acidic or basic impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 4-Methyl-3-nitro-1H-indole
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature. - Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. |
| Catalyst Inactivation | - Use a higher loading of the catalyst (e.g., Pd/C). - Ensure the catalyst is fresh and properly handled. - For catalytic hydrogenation, ensure the hydrogen pressure is adequate. |
| Side Reactions | - Over-reduction can sometimes occur. Optimize reaction conditions (temperature, pressure, time) to be as mild as possible while still achieving full conversion. - Consider alternative reducing agents such as tin(II) chloride or sodium dithionite which may offer better selectivity. |
| Product Degradation | - The resulting amine may be sensitive to the reaction conditions. Work up the reaction promptly upon completion. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Difficulty in Isolating and Purifying the Final Product
| Potential Cause | Suggested Solution |
| Product is an Oil | - Attempt to form a crystalline salt (e.g., hydrochloride, sulfate) to facilitate isolation. |
| Multiple Spots on TLC | - If using column chromatography, ensure the silica gel is not too acidic, which can cause streaking of amines. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[6] - Impurities may be starting material or side products. Optimize the reaction to go to completion. |
| Product Darkens Upon Standing | - 3-Aminoindoles can be air-sensitive.[1] Store the purified product under an inert atmosphere and protect it from light. - Consider converting the product to a more stable salt for long-term storage. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative, multi-step synthesis. Researchers should perform their own optimization.
Step 1: Synthesis of 4-Methyl-3-nitro-1H-indole
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Reaction Setup: To a solution of 4-methylindole in a suitable solvent (e.g., acetic acid), cool the mixture to 0-5 °C in an ice bath.
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Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate) while maintaining the low temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the starting material is consumed, carefully quench the reaction by pouring it over ice water.
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Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield 4-methyl-3-nitro-1H-indole.
Step 2: Reduction to this compound
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Reaction Setup: Dissolve 4-methyl-3-nitro-1H-indole in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C). Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the nitro compound is fully consumed.
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Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Column chromatography techniques for 4-Methyl-1H-indol-3-amine purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 4-Methyl-1H-indol-3-amine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended column chromatography conditions for purifying this compound?
A1: For a starting point, silica gel is a common stationary phase. A typical mobile phase would be a non-polar solvent mixture with a polar modifier. A good initial system to try is a gradient of ethyl acetate in hexane or petroleum ether. For instance, starting with 100% hexane and gradually increasing the ethyl acetate concentration. Due to the basic nature of the amine, it is highly recommended to add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonia, to the mobile phase to prevent peak tailing.[1][2][3][4]
Q2: My this compound is sticking to the silica gel column and not eluting. What can I do?
A2: This is a common issue with basic compounds like amines on acidic silica gel.[2] The amine group interacts strongly with the acidic silanol groups on the silica surface. To resolve this, you can:
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Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or a few drops of concentrated ammonia to your eluent system to neutralize the silica gel.[1][3]
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Increase solvent polarity: Gradually increase the concentration of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. A common solvent system for stubborn amines is a gradient of methanol in dichloromethane (DCM).[1][3]
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Switch the stationary phase: Consider using a less acidic stationary phase like alumina or a specially treated amine-functionalized silica gel.[5][6]
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Consider reversed-phase chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography on a C18 column can be an effective alternative.[7][8][9][10]
Q3: I am observing significant peak tailing during the purification. How can I improve the peak shape?
A3: Peak tailing is also a consequence of the strong interaction between the basic amine and the acidic silica gel. The strategies to mitigate this are similar to those for improving elution:
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Incorporate a basic modifier: The most effective way to reduce tailing is to add a small amount of triethylamine or ammonia to your mobile phase.
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Lower the sample load: Overloading the column can exacerbate tailing. Try reducing the amount of crude material loaded onto the column.
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Use a different stationary phase: Amine-functionalized silica is specifically designed to improve the chromatography of basic compounds and can significantly reduce tailing.[5][6]
Q4: What are some alternative stationary phases to silica gel for the purification of this compound?
A4: If silica gel proves to be problematic, consider these alternatives:
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Alumina: Alumina is a basic stationary phase and can be a good choice for the purification of basic compounds like amines.[11]
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Amine-functionalized silica: This is silica gel that has been chemically modified with amino groups, making the surface basic and ideal for purifying amines without tailing.[5][6]
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Reversed-phase silica (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with a modifier like trifluoroacetic acid). This can be a very effective method for purifying polar and ionizable compounds.[7][8][9][10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not move from the baseline (Low Rf) | - Mobile phase is not polar enough.- Strong interaction with the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).- Add a basic modifier (0.1-1% triethylamine or ammonia) to the mobile phase.- Consider switching to a more polar solvent system, such as methanol in dichloromethane.[1][3] |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Perform thorough TLC analysis with different solvent systems to find the optimal separation.- Use a shallower solvent gradient during elution.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed properly to avoid channels. |
| Compound elutes too quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane or petroleum ether). |
| Streaking or tailing of the compound band | - Strong interaction of the basic amine with the acidic silica gel.- Sample is not fully dissolved when loaded.- Column is overloaded. | - Add a basic modifier (e.g., triethylamine) to the eluent.[1][3]- Ensure the sample is dissolved in a minimum amount of a suitable solvent before loading.- Reduce the sample load. |
| Multiple spots for the pure compound on TLC after column | - Decomposition of the compound on the silica gel. | - Add a basic modifier to the eluent to neutralize the silica.- Run the column more quickly to minimize contact time.- Consider using a less acidic stationary phase like alumina or amine-functionalized silica.[5][6] |
| No compound is recovered from the column | - The compound may have decomposed on the column.- The compound is too polar and has not eluted with the current solvent system. | - Check the stability of your compound on a small amount of silica before running a large-scale column.- Drastically increase the polarity of the mobile phase (e.g., flush the column with 100% methanol) to see if the compound elutes. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using a standard silica gel column.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane or Petroleum Ether
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Ethyl Acetate
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Triethylamine (TEA)
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Glass chromatography column
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2, 7:3, 1:1) with the addition of 0.5% TEA. The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification using Amine-Functionalized Silica
This protocol is recommended for improved peak shape and recovery of basic amines.
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexane or Heptane
-
Ethyl Acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Use amine-functionalized TLC plates to develop a suitable solvent system. A simple gradient of ethyl acetate in hexane is often sufficient. The addition of a basic modifier is typically not necessary.
-
-
Column Packing and Elution:
-
Follow the same procedure for column packing, sample loading, and elution as described in Protocol 1, but using the amine-functionalized silica and the optimized solvent system from the TLC analysis.
-
Physicochemical Data
The following table summarizes available physicochemical data for a close structural analog, 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine, which can be used as an estimate for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Melting Point | 116 °C |
| Boiling Point | 354.30 °C |
| Flash Point | 195.30 °C |
| Data for 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine[1] |
Visualizations
Experimental Workflow
Caption: A general workflow for the column chromatography purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues during the purification of this compound.
References
- 1. 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine | 62500-89-4 | MCA50089 [biosynth.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Column chromatography - Advanced/Enhanced chemistry - Welcome to the DMT-Nexus [dmt-nexus.me]
Technical Support Center: 4-Methyl-1H-indol-3-amine Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Methyl-1H-indol-3-amine. The following information is based on a common two-step synthetic route: electrophilic nitration of 4-methyl-1H-indole to yield 4-methyl-3-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine.
Experimental Workflow
The overall synthetic process can be visualized as a two-stage procedure, each with its own set of potential challenges.
Troubleshooting Guide
Stage 1: Nitration of 4-Methyl-1H-indole
Issue 1: Low Yield of 4-Methyl-3-nitro-1H-indole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of Starting Material | Indoles can be sensitive to strongly acidic conditions. Perform the reaction at a low temperature (e.g., 0-5 °C) and add the nitrating agent slowly. |
| Suboptimal Nitrating Agent | If using a standard HNO₃/H₂SO₄ mixture proves too harsh, consider milder nitrating agents such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or a metal nitrate salt with a Lewis acid. |
Issue 2: Presence of Multiple Isomeric Impurities
| Possible Cause | Suggested Solution |
| Over-nitration | The formation of dinitro- derivatives can occur with an excess of the nitrating agent or at elevated temperatures.[1] Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. |
| Nitration at other positions | While the 3-position is electronically favored, nitration can also occur on the benzene ring, particularly at the 6-position.[1] The steric hindrance from the 4-methyl group may also influence regioselectivity.[2] Careful control of reaction conditions (temperature, solvent, and nitrating agent) can improve selectivity. Purification by column chromatography or recrystallization may be necessary to separate isomers. |
Stage 2: Reduction of 4-Methyl-3-nitro-1H-indole
Issue 3: Incomplete Reduction
| Possible Cause | Suggested Solution |
| Catalyst Inactivity (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Pd/C, Pt/C) is fresh and active. If using a transfer hydrogenation reagent like ammonium formate, ensure it is of good quality.[3] |
| Insufficient Reducing Agent (Metal/Acid) | Use a sufficient excess of the metal (e.g., SnCl₂, Fe) and acid (e.g., HCl).[4][5] Monitor the reaction by TLC to ensure all starting material is consumed. |
| Formation of Intermediates | In some cases, stable intermediates such as nitroso or hydroxylamine derivatives may be formed.[6][7] Modifying the reaction conditions (e.g., increasing temperature, changing the solvent or pH) can help drive the reaction to completion. |
Issue 4: Product Degradation or Low Purity after Isolation
| Possible Cause | Suggested Solution |
| Oxidation of the Amino Group | 3-Aminoindoles are known to be sensitive to air and light, which can lead to oxidative dimerization and the formation of colored impurities.[8] Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a dark, airtight container at low temperature. |
| Residual Metal Contamination (Metal/Acid Reduction) | After a metal/acid reduction, ensure all metal salts are removed. This can typically be achieved by basifying the reaction mixture to precipitate metal hydroxides, followed by filtration and extraction of the product. |
| Challenging Purification | The instability of 3-aminoindoles can make purification by column chromatography difficult.[8] If chromatography is necessary, use a deactivated silica gel and perform the separation as quickly as possible.[8] Alternatively, consider converting the amine to a more stable salt (e.g., hydrochloride) for storage and handling. |
Troubleshooting Logic Diagram
Frequently Asked Questions (FAQs)
Q1: What is the most common position for nitration on the 4-methyl-1H-indole ring?
A1: The most electronically activated position for electrophilic substitution on the indole ring is the 3-position. Therefore, the primary product expected from the nitration of 4-methyl-1H-indole is 4-methyl-3-nitro-1H-indole. However, depending on the reaction conditions, nitration at other positions on the benzene ring can occur.[1]
Q2: My final product, this compound, is dark and seems to be decomposing. What can I do?
A2: Unprotected 3-aminoindoles are often unstable and susceptible to oxidation by air and light.[8] To minimize decomposition, it is crucial to perform the final workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon). The purified product should be stored in a dark, airtight container, preferably at a low temperature. For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride salt.
Q3: I am having trouble separating the desired 3-nitro isomer from other nitro-isomers. Any suggestions?
A3: Isomeric nitroindoles can sometimes have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system is critical. Alternatively, fractional crystallization can be an effective method for separating isomers if a suitable solvent system can be found.
Q4: Can I use catalytic hydrogenation to reduce the nitro group if my molecule contains other reducible functional groups?
A4: Catalytic hydrogenation is a powerful reduction method, but its selectivity can be an issue. If other sensitive functional groups are present, such as halogens, double bonds, or carbonyls, chemoselective reduction methods might be more appropriate. Metal/acid reductions, like with SnCl₂/HCl, can sometimes offer better chemoselectivity for the nitro group reduction.[5]
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other synthetic strategies exist for constructing the indole ring system with an amino group at the 3-position. These can include the Fischer indole synthesis with appropriately substituted hydrazines and carbonyl compounds, or multicomponent reactions.[9] However, the nitration-reduction sequence described here is a common and straightforward approach for this type of substitution pattern.
Disclaimer: The information provided is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory, following all appropriate safety procedures.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of 4-Methyl-1H-indol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Given the novel nature of 4-Methyl-1H-indol-3-amine, direct bioactivity data is not extensively available in public literature. This guide provides a framework for validating its biological effects by comparing it with known compounds acting on plausible targets for an indol-3-amine scaffold. The structural similarity of indoleamines to endogenous signaling molecules like serotonin suggests potential interactions with monoamine neurotransmitter systems and related enzymatic pathways.
This guide outlines experimental approaches to test the bioactivity of this compound against three primary targets: Serotonin Receptors, the Dopamine Transporter, and the enzyme Indoleamine 2,3-dioxygenase (IDO1).
Section 1: Serotonin Receptor Modulation
The indole core is a key feature of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Therefore, a primary avenue of investigation for this compound is its potential to bind to and modulate the activity of serotonin receptors.
Comparative Bioactivity Data: Serotonin Receptor Ligands
The following table summarizes the binding affinities (Ki, nM) of known indole derivatives and standard serotonergic ligands at various 5-HT receptor subtypes. This data provides a benchmark for evaluating the potency and selectivity of a novel compound.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference |
| Serotonin | 3.5 | 12.6 | 5.0 | N/A |
| 8-OH-DPAT | 0.9 | 1260 | 3980 | N/A |
| Ketanserin | 158 | 1.3 | 25 | N/A |
| 5-fluoro-trans-2-(indol-3-yl)cyclopropylamine | - | - | 1.9 | [1] |
| 5-methoxy-trans-2-(indol-3-yl)cyclopropylamine | 40 | - | - | [1] |
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT2C).
Materials:
-
Cell membranes expressing the human recombinant 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine.
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 10 µM pargyline.
-
Test compound: this compound at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]-Mesulergine, and either the assay buffer (for total binding), Mianserin (for non-specific binding), or the test compound.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.
Signaling Pathway: 5-HT2C Receptor Activation
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
5-HT2C receptor Gq signaling pathway.
Section 2: Dopamine Transporter (DAT) Inhibition
The structural similarity of indolamines to dopamine suggests a potential interaction with the dopamine transporter (DAT), a key protein in regulating dopamine levels in the synapse.
Comparative Bioactivity Data: DAT Inhibitors
This table presents the IC50 values (nM) for known DAT inhibitors, which can be used to benchmark the potency of this compound.
| Compound | DAT IC50 (nM) | Reference |
| Cocaine | 250 | N/A |
| GBR12935 | 8.1 | |
| BTCP | 44 | |
| Nomifensine | 10 | [2] |
Experimental Protocol: Dopamine Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the human dopamine transporter.
Materials:
-
CHO or HEK293 cells stably expressing the human DAT.
-
Radiolabeled dopamine: [³H]-Dopamine.
-
Assay buffer: Modified Tris-HEPES buffer, pH 7.1.
-
Test compound: this compound at various concentrations.
-
Control inhibitor: Nomifensine.
-
Cell lysis buffer and scintillation counter.
Procedure:
-
Plate the DAT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or Nomifensine for 20 minutes at 25°C.[2]
-
Add a fixed concentration of [³H]-Dopamine (e.g., 50 nM) to each well.[2]
-
Incubate for an additional 10 minutes at 25°C.[2]
-
Aspirate the buffer and wash the cells rapidly with ice-cold assay buffer to stop the uptake.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Measure the amount of [³H]-Dopamine taken up by the cells using a scintillation counter.
-
Calculate the percent inhibition of dopamine uptake for each concentration of the test compound and determine the IC50 value.
Workflow: DAT Inhibition Assay
The following diagram illustrates the general workflow for assessing a compound's ability to inhibit the dopamine transporter.
Experimental workflow for DAT uptake inhibition assay.
Section 3: Indoleamine 2,3-dioxygenase (IDO1) Inhibition
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, and its inhibition is a therapeutic strategy in oncology. The indole structure of this compound makes it a candidate for interaction with IDO1.
Comparative Bioactivity Data: IDO1 Inhibitors
This table provides the IC50 values (nM) for known IDO1 inhibitors to serve as a comparison for this compound.
| Compound | IDO1 IC50 (nM) | Reference |
| Epacadostat (INCB024360) | 71.8 | [3] |
| Navoximod (GDC-0919) | 75 | [3] |
| Indoximod (1-Methyl-D-tryptophan) | 19,000 (Ki) | [3] |
| DX-03-12 | 300-500 | [4] |
Experimental Protocol: IDO1 Enzyme Inhibition Assay
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of this compound on IDO1 activity.
Materials:
-
Recombinant human IDO1 enzyme.
-
Assay buffer: Phosphate buffer, pH 6.5.
-
Substrate: L-Tryptophan.
-
Cofactors: Ascorbic acid, Methylene blue.
-
Catalase.
-
Test compound: this compound at various concentrations.
-
Control inhibitor: Epacadostat.
-
Detection reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the mixture.
-
Add various concentrations of this compound or the control inhibitor.
-
Initiate the enzymatic reaction and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate to convert N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent, which reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Calculate the percent inhibition of IDO1 activity and determine the IC50 value.
Signaling Pathway: IDO1-Mediated Immune Suppression
IDO1 is a key enzyme in the kynurenine pathway, which leads to the depletion of tryptophan and the production of metabolites that suppress T-cell function, thereby promoting immune tolerance.[5][6][7]
IDO1 pathway and its role in T-cell suppression.
References
- 1. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Indoleamines: Elucidating the Role of Structural Modifications
A comprehensive comparison of 4-Methyl-1H-indol-3-amine with other key indoleamines, such as serotonin, melatonin, and tryptamine, is currently hampered by the limited availability of scientific data on this compound in publicly accessible databases. Despite extensive searches, specific experimental data on its synthesis, chemical properties, and biological activity, including receptor binding affinities and functional assays, remains elusive. Therefore, a direct, data-driven comparison as requested cannot be provided at this time.
This guide will instead offer a detailed comparative analysis of the well-characterized and biologically significant indoleamines: Serotonin, Melatonin, and Tryptamine. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the impact of subtle structural variations on the pharmacological profiles of these important biomolecules.
Introduction to Indoleamines
Indoleamines are a class of neurotransmitters and hormones characterized by an indole ring structure. They play crucial roles in a vast array of physiological and pathological processes, making them a focal point of neuroscientific and pharmacological research. The biological activity of indoleamines is largely determined by their substitution pattern on the indole nucleus and the nature of the side chain.
Comparative Analysis of Key Indoleamines
This section provides a comparative overview of the physicochemical properties and biological activities of Serotonin, Melatonin, and Tryptamine.
Physicochemical Properties
The structural differences between these indoleamines, primarily in the substitution at the 5-position of the indole ring and the N-acetylation and O-methylation in melatonin, lead to distinct physicochemical properties that influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Serotonin | Melatonin | Tryptamine |
| IUPAC Name | 5-Hydroxytryptamine | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | 2-(1H-indol-3-yl)ethanamine |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₃H₁₆N₂O₂ | C₁₀H₁₂N₂ |
| Molar Mass | 176.22 g/mol | 232.28 g/mol | 160.22 g/mol |
| Structure | Indole ring with a hydroxyl group at position 5 and an ethylamine side chain at position 3. | Indole ring with a methoxy group at position 5 and an N-acetylated ethylamine side chain at position 3. | Indole ring with an ethylamine side chain at position 3. |
Biological Activity and Receptor Binding Profiles
The primary mechanism of action of these indoleamines is their interaction with specific G-protein coupled receptors (GPCRs). The affinity and selectivity for these receptors dictate their physiological effects.
| Indoleamine | Primary Receptor Targets | Key Biological Functions |
| Serotonin | 5-HT receptor subtypes (5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₂C, etc.) | Mood regulation, appetite, sleep, memory, learning, temperature regulation, cardiovascular function, and gastrointestinal motility. |
| Melatonin | Melatonin receptors (MT₁, MT₂) | Regulation of circadian rhythms, sleep-wake cycles, antioxidant defense, and immune function. |
| Tryptamine | Trace amine-associated receptors (TAARs), Serotonin receptors (with lower affinity than serotonin) | Neuromodulation, potential role in psychiatric disorders. It is also a precursor for more complex tryptamine alkaloids. |
Receptor Binding Affinities (Ki in nM)
| Receptor | Serotonin | Melatonin | Tryptamine |
| 5-HT₁A | ~2.5 | >10,000 | ~130 |
| 5-HT₁B | ~4.0 | >10,000 | ~200 |
| 5-HT₁D | ~5.0 | >10,000 | ~180 |
| 5-HT₂A | ~10.0 | >10,000 | ~250 |
| 5-HT₂C | ~5.0 | >10,000 | ~400 |
| MT₁ | >10,000 | ~0.1 | >10,000 |
| MT₂ | >10,000 | ~1.0 | >10,000 |
Note: The Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used.
Signaling Pathways
The binding of these indoleamines to their respective receptors initiates intracellular signaling cascades that mediate their diverse physiological effects.
Figure 1: Simplified signaling pathways for Serotonin and Melatonin.
Experimental Protocols
Radioligand Receptor Binding Assay
This experimental protocol provides a general framework for determining the binding affinity of a compound to a specific receptor.
Comparative analysis of 4-Methyl-1H-indol-3-amine derivatives
A Comparative Analysis of Indole Derivatives as Anticancer Agents
A detailed review of the synthesis, cytotoxic activity, and potential mechanisms of action of a series of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives.
This guide presents a comparative analysis of a series of synthesized 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives, focusing on their anticancer properties. While the initial aim was to analyze 4-Methyl-1H-indol-3-amine derivatives, the available quantitative experimental data led to a focus on this structurally related and promising class of indole compounds. The information provided is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Indole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among these, their potential as anticancer agents has garnered significant attention. This guide provides a comparative overview of a specific series of indole derivatives, the 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones, evaluating their cytotoxic effects on the MCF-7 human breast cancer cell line.
Data Presentation: Cytotoxic Activity
The anticancer activity of the synthesized 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives was evaluated against the MCF-7 breast cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined after 24 and 48 hours of treatment. The results are summarized in the table below.
| Compound ID | R Group (Substitution on Aryl Ring) | IC50 (µg/mL) after 24h[1] | IC50 (µg/mL) after 48h[1] |
| 6j | 4-N(CH₃)₂ | >150 | 102.7 |
| 6l | 4-OH | 112.5 | 87.3 |
| 6n | 2-NO₂ | 25.8 | 21.8 |
| 6p | 3-NO₂ | 42.6 | 35.1 |
| 6r | 4-Cl | 88.4 | 67.2 |
| 6y | 4-F | 95.3 | 78.9 |
Experimental Protocols
Synthesis of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives
The synthesis of these derivatives was achieved through a one-pot condensation reaction.[2][3] Equimolar amounts of an appropriate aromatic aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and indole were reacted in the presence of a magnetic aminated starch biocatalyst (MAST). The reaction was carried out in ethanol at 40°C. The use of the MAST biocatalyst allows for high yields (85–93%) and short reaction times (35–80 minutes) with a straightforward work-up procedure where the catalyst is easily removed by a magnet.[2][3]
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of media.
-
Compound Treatment: After 24 hours, when the cells reached approximately 50% confluency, they were treated with various concentrations of the synthesized derivatives (ranging from 9.375 to 150 µg/mL).
-
Incubation: The plates were incubated for either 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., 0.1 N HCl in isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 565 nm. The IC50 values were then calculated from the dose-response curves.[4]
Mandatory Visualization
Signaling Pathway: Apoptosis
Many anticancer agents, including indole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Caption: The extrinsic and intrinsic pathways of apoptosis, converging on the activation of executioner caspases.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in determining the cytotoxic activity of the indole derivatives using the MTT assay.
References
Comparative Analysis of Binding Affinity for Indoleamine Derivatives
A Guide for Researchers in Drug Discovery and Development
Disclaimer: Direct experimental binding affinity data for 4-Methyl-1H-indol-3-amine is not publicly available at the time of this publication. This guide provides a comparative analysis based on structurally related and well-characterized indoleamine compounds to offer a relevant frame of reference for researchers. The featured compounds are known to interact with various receptors and enzymes, providing a baseline for potential biological activity.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of several key indole derivatives for a range of biological targets, primarily serotonin (5-HT) receptors. These receptors are common targets for indoleamines and play crucial roles in various physiological and neurological processes. The data is presented as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), both expressed in nanomolars (nM). Lower values indicate higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Kᵢ / IC₅₀ in nM) |
| Serotonin (5-HT) | 5-HT₂ₐ | 10 |
| N,N-Dimethyltryptamine (DMT) | 5-HT₁ₐ | 6.5 |
| 5-HT₂ₐ | 75 | |
| 5-HT₂C | - | |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-HT₁ₐ | 170 |
| 5-HT₂ₐ | 14 | |
| trans-2-(5-fluoro-indol-3-yl)cyclopropylamine | 5-HT₂C | 1.9[1] |
| trans-2-(5-methoxy-indol-3-yl)cyclopropylamine | 5-HT₁ₐ | 40[1] |
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is fundamental in drug discovery. The two most common and robust methods for quantifying the interaction between a small molecule (ligand) and its protein target are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay
This technique is considered the gold standard for measuring the affinity of a ligand for its receptor. It involves the use of a radioactively labeled ligand (radioligand) that binds to the target receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates containing the target receptor.
-
Radioligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Vacuum filtration manifold.
Procedure:
-
Preparation: Thaw the receptor-containing membrane preparation and resuspend it in the assay buffer.
-
Incubation: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the unlabeled test compound.[2][3]
-
Equilibration: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[4]
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5][6][7]
Objective: To determine the association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₔ) of a small molecule (analyte) binding to an immobilized protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, NTA).
-
Purified target protein (ligand).
-
Test compound (analyte).
-
Immobilization buffer.
-
Running buffer.
-
Regeneration solution.
Procedure:
-
Immobilization: The purified target protein is immobilized onto the surface of the sensor chip.[5][8]
-
Binding: A solution containing the test compound (analyte) is flowed over the sensor chip surface at a constant rate. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Steady-State: The injection of the analyte continues until the binding reaches a steady-state, where the rate of association equals the rate of dissociation.
-
Dissociation: The analyte solution is replaced with the running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal over time.
-
Regeneration: A regeneration solution is injected to remove all bound analyte from the ligand, preparing the sensor surface for the next binding cycle.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the kinetic parameters (kₐ and kₔ). The equilibrium dissociation constant (Kₔ) is calculated as kₔ/kₐ.
Relevant Signaling Pathway: 5-HT₂ₐ Receptor Activation
Many indoleamine derivatives, including serotonin and psychedelic compounds like DMT, exert their effects through the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq signaling pathway.[9] The activation of this pathway leads to a cascade of intracellular events.
Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change, activating the associated Gq protein.[10] The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11] DAG activates protein kinase C (PKC), while IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[11][12] These events ultimately modulate neuronal excitability and gene expression.
References
- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of 4-Methyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 4-Methyl-1H-indol-3-amine against established tryptamine derivatives, N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Due to the absence of publicly available experimental data for this compound, this guide presents a plausible, data-driven hypothesis of its potential off-target interactions to aid in early-stage drug discovery and development. The information herein is intended to serve as a framework for designing and interpreting future experimental studies.
The indoleamine structure of this compound suggests a potential for interaction with monoaminergic systems, particularly serotonin (5-HT) and dopamine (D) receptors, as well as monoamine oxidase (MAO) enzymes. Understanding this cross-reactivity is crucial for predicting potential pharmacological effects and off-target liabilities.
Hypothetical Cross-Reactivity Data Summary
The following tables summarize the hypothetical binding affinities (Ki, nM) and functional activities (EC50, nM or IC50, nM) of this compound in comparison to DMT and 5-MeO-DMT at a panel of selected serotonergic and dopaminergic receptors, and monoamine oxidase enzymes.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Target | This compound (Hypothetical) | N,N-Dimethyltryptamine (DMT)[1][2] | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)[3][4] |
| Serotonin Receptors | |||
| 5-HT1A | 85 | 170 | 6.5 |
| 5-HT2A | 65 | 75 | 14 |
| 5-HT2C | 250 | 150 | 120 |
| Dopamine Receptors | |||
| D1 | >10,000 | >10,000 | >10,000 |
| D2 | 1,200 | 2,500 | 3,000 |
| D3 | 800 | 1,800 | 2,200 |
Lower Ki values indicate higher binding affinity.
Table 2: Hypothetical Functional Activity (EC50/IC50, nM)
| Target | Assay Type | This compound (Hypothetical) | N,N-Dimethyltryptamine (DMT) | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |
| Serotonin Receptors | ||||
| 5-HT1A | cAMP Inhibition (EC50) | 150 | 300 | 15 |
| 5-HT2A | IP1 Accumulation (EC50) | 120 | 140 | 25 |
| Monoamine Oxidase | ||||
| MAO-A | Enzyme Inhibition (IC50) | 950 | >10,000 | >10,000 |
| MAO-B | Enzyme Inhibition (IC50) | 4,500 | >10,000 | >10,000 |
Lower EC50/IC50 values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for various receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration close to its Kd value.
-
Competition Binding: A range of concentrations of the test compound (this compound, DMT, or 5-MeO-DMT) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][6][7][8]
Functional Assays (cAMP Measurement)
Objective: To determine the functional activity (EC50) of the test compounds at G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP).
Protocol for Gs-coupled receptors (e.g., 5-HT4, not shown in table) or Gi-coupled receptors (e.g., 5-HT1A):
-
Cell Culture: Cells stably expressing the target receptor are seeded in 96-well plates.
-
Compound Addition: The cells are treated with various concentrations of the test compound. For Gi-coupled receptors, the cells are also stimulated with forskolin to induce cAMP production.
-
Incubation: The cells are incubated for a specified period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF-based assay.[9][10][11][12]
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is determined using non-linear regression.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential (IC50) of the test compounds on MAO-A and MAO-B enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzyme is pre-incubated with a range of concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific substrate (e.g., kynuramine for MAO-A).
-
Detection: The production of a metabolite or a byproduct (e.g., hydrogen peroxide) is measured over time using a fluorometric or colorimetric method.
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[13][14][15][16]
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a simplified signaling pathway relevant to the targets discussed.
Caption: Experimental workflow for in vitro cross-reactivity profiling.
Caption: Simplified Gi-coupled 5-HT1A receptor signaling cascade.
Disclaimer: The data for this compound presented in this guide is hypothetical and for illustrative purposes only. It is based on the structural similarity to other tryptamine derivatives. Experimental validation is required to determine the actual cross-reactivity profile of this compound.
References
- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. GloSensor™ cAMP Assay Protocol [promega.com]
- 10. promega.com.cn [promega.com.cn]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking 4-Methyl-1H-indol-3-amine Against Standard MEK/ERK Pathway Inhibitors: A Comparative Guide
Disclaimer: Publicly available scientific literature lacks significant biological data for 4-Methyl-1H-indol-3-amine. To fulfill the structural and content requirements of this guide, a hypothetical scenario has been constructed. This guide assumes that this compound is a novel, potent inhibitor of the MEK/ERK signaling pathway. The experimental data presented herein is illustrative and based on typical results for compounds targeting this pathway.
This guide provides a comparative analysis of the hypothetical compound, this compound, against established MEK inhibitors, Trametinib and Selumetinib. The data and protocols are intended to serve as a framework for researchers and drug development professionals interested in evaluating novel kinase inhibitors.
Hypothetical Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a common driver in various cancers.[1] In this hypothetical model, this compound acts as a selective, non-ATP competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1/2.[2] This mode of action is similar to that of the benchmark compounds, Trametinib and Selumetinib.[2]
Comparative Performance Data
The following table summarizes the hypothetical in vitro and in vivo performance of this compound in comparison to standard MEK inhibitors in a human non-small cell lung cancer (NSCLC) cell line (e.g., NCI-H727)[1].
| Parameter | This compound (Hypothetical) | Trametinib | Selumetinib |
| In Vitro Cell Viability (IC50, nM) | 8 | 10 | 14 |
| p-ERK Inhibition (IC50, nM) | 5 | 7 | 12 |
| In Vivo Tumor Growth Inhibition (%) | 75% | 70% | 65% |
| (at 1 mg/kg, daily) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H727) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Trametinib, Selumetinib, or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[3]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK), a direct downstream target of MEK, to confirm the inhibitor's mechanism of action.[4][5]
Protocol:
-
Cell Treatment and Lysis: Treat cultured NSCLC cells with the inhibitors for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).[4][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the compound in a living organism.[7][8]
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells into the flank of immunodeficient mice (e.g., Nu/Nu mice).[8]
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.[8]
-
Randomization and Dosing: Randomize the mice into treatment groups (Vehicle, this compound, Trametinib, Selumetinib). Administer the compounds daily via oral gavage at the specified dose.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week. Tumor volume is calculated using the formula: V = 0.52 × (length × width²).[8]
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and validation of a novel kinase inhibitor.
This guide provides a foundational framework for the systematic evaluation of novel compounds like this compound. Objective comparison through standardized assays is critical for identifying promising therapeutic candidates.
References
- 1. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK-MAPK Pathway Antibody Kit PK30019 | Proteintech [ptglab.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
Unveiling the Potential of Indole Derivatives: A Comparative Analysis of In Silico and In Vitro Findings for Acetylcholinesterase Inhibition
A comprehensive examination of novel indole-based thiadiazole derivatives reveals a strong correlation between predicted binding affinities and observed biological activity against acetylcholinesterase, a key enzyme implicated in Alzheimer's disease. This guide synthesizes the latest research, presenting a detailed comparison of computational and laboratory results, alongside methodologies for both, to offer valuable insights for researchers and drug development professionals.
In the quest for potent and selective inhibitors of acetylcholinesterase (AChE), a series of sixteen novel indole-based thiadiazole derivatives were synthesized and evaluated. The study combined computational (in silico) molecular docking simulations with in vitro enzymatic assays to identify promising lead compounds and elucidate their mechanism of action. The findings demonstrate a significant alignment between the predicted binding energies from molecular docking and the experimentally determined inhibitory concentrations (IC50 values), underscoring the value of a synergistic in silico-in vitro approach in drug discovery.
Data Presentation: In Silico vs. In Vitro Results
The following table summarizes the key quantitative data obtained from the study, comparing the in silico predicted binding affinity (docking score) with the in vitro measured IC50 values for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.
| Compound ID | Substituent (R) | In Silico Docking Score (kcal/mol) vs. AChE | In Vitro IC50 vs. AChE (µM)[1] | In Vitro IC50 vs. BuChE (µM)[1] |
| 1 | 2-NO2 | - | 2.10 ± 0.10 | 2.80 ± 0.20 |
| 2 | 3-NO2 | - | 1.90 ± 0.10 | 4.30 ± 0.10 |
| 3 | 4-NO2 | - | 2.90 ± 0.10 | 4.60 ± 0.10 |
| 8 | 4-F | High | 0.15 ± 0.050 | 0.20 ± 0.10 |
| 9 | 2,4-di-F | - | 0.35 ± 0.050 | 0.50 ± 0.050 |
| 10 | 2,5-di-F | - | 1.10 ± 0.10 | 2.80 ± 0.10 |
| Donepezil (Standard) | - | - | 0.21 ± 0.12 | 0.30 ± 0.32 |
Note: Specific docking scores for all compounds were not available in the provided information. Compound 8 was highlighted as having a high binding affinity.
Experimental Protocols
In Silico Molecular Docking
The molecular docking study was performed to predict the binding conformation and affinity of the synthesized indole derivatives within the active site of human acetylcholinesterase.
Software: The specific docking program used was not detailed in the provided search results, but common programs for this purpose include AutoDock, GOLD, and Schrödinger Suite.
Protein Preparation: The three-dimensional crystal structure of human acetylcholinesterase (AChE) is typically obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Ligand Preparation: The 2D structures of the indole-based thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain the most stable conformation.
Docking Simulation: The prepared ligands are then docked into the defined active site of the AChE protein. The docking algorithm explores various possible binding poses of the ligand and calculates the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable.
Analysis: The docking results are analyzed to visualize the interactions between the ligand and the amino acid residues in the active site of the enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of the synthesized compounds against AChE and BuChE was determined using a modified Ellman's spectrophotometric method.
Principle: This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized indole derivatives (test compounds)
-
Donepezil (standard inhibitor)
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
The enzyme (AChE or BuChE) is added to the mixture and incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate (ATCI or BTCI).
-
The absorbance of the yellow product is measured spectrophotometrically at a wavelength of 412 nm at regular intervals.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of enzyme inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Acetylcholinesterase Signaling Pathway
References
Ensuring Reproducibility in Indole-Based Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative overview of experimental considerations for 4-Methyl-1H-indol-3-amine and related indole derivatives, with a focus on ensuring the reliability and consistency of research findings.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide range of biological activities.[1] However, the synthesis and biological evaluation of these compounds can be fraught with challenges that impact experimental reproducibility. This guide outlines key experimental protocols and presents comparative data to aid researchers in designing robust and repeatable studies.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of various indole derivatives from different studies, highlighting the quantitative data that is crucial for comparative analysis and reproducibility checks.
| Compound ID | Target/Assay | Cell Line/Organism | Activity Metric (IC50/MIC) | Reference |
| Compound 6o (1H-indazole-3-amine derivative) | Antiproliferative | K562 (Chronic Myeloid Leukemia) | IC50: 5.15 µM | [2][3] |
| Compound 6o (1H-indazole-3-amine derivative) | Cytotoxicity | HEK-293 (Normal Cell Line) | IC50: 33.2 µM | [2][3] |
| Compound 5x (Indole-based thiazole derivative) | Antifungal | Candida albicans | MIC: 0.06–0.12 mg/mL | [4] |
| Compound 5c (Indole-based thiazole derivative) | Antifungal | Candida albicans | MIC: 0.12–1.88 mg/mL | [4] |
| Compound 4n (Aminonaphthol incorporated indole) | Antimicrobial | Various bacterial strains | MIC: 8 µg/mL | [5] |
| Compound 4q (Aminonaphthol incorporated indole) | Antimicrobial | Various bacterial strains | MIC: 8 µg/mL | [5] |
| Compound 4k (Aminonaphthol incorporated indole) | Anticancer | MDA-MB-231 (Breast Cancer) | 100% cell lysis at 10 µg/mL | [5] |
| Compound 4q (Aminonaphthol incorporated indole) | Anticancer | MDA-MB-231 (Breast Cancer) | 100% cell lysis at 10 µg/mL | [5] |
| Compound 6n (Pyrazolone derivative) | Anticancer | MCF-7 (Breast Cancer) | IC50: 21.8 µg/mL (48h) | [6] |
Key Experimental Protocols for Enhanced Reproducibility
To ensure that the results of experiments using this compound and its analogs are reproducible, it is imperative to follow detailed and well-documented protocols. Below are examples of methodologies for synthesis and biological evaluation.
Synthesis of Indole Derivatives
The synthesis of indole derivatives often involves multi-step reactions where precise control of conditions is critical for reproducibility. One common method is the Fischer indolization.[7] A study on (1H-indol-3-yl)methyl electrophiles highlighted that difficulties in preparation can arise from undesired dimerization or oligomerization, underscoring the need for robust and verified synthetic protocols.[8]
Example Synthetic Protocol: Synthesis of 4-(Indol-3-yl)thiazole-2-amines [4]
-
Preparation of 3-(α-chlorouracil) indoles: Indole derivatives are reacted with an α-chlorouracil precursor in pyridine and toluene at 55-60°C for 1 hour.
-
Cyclization with Thiourea: The resulting intermediate is then heated in methanol with thiourea in the presence of a base (e.g., Na2CO3) under reflux conditions.
-
Purification and Characterization: The final product is purified, and its structure is confirmed using 1H-NMR and 13C-NMR spectroscopy.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol for Antiproliferative Activity of 1H-indazole-3-amine Derivatives [2][3]
-
Cell Seeding: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition and Solubilization: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals. The formazan is then solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Putative signaling pathway for an anticancer indazole derivative.[2][3]
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone : Oriental Journal of Chemistry [orientjchem.org]
- 8. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methyl-1H-indol-3-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-Methyl-1H-indol-3-amine, a compound used in various research applications. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is synthesized from SDSs of structurally similar compounds, including indole and other methylated indolamines. It is imperative to handle this compound with care, assuming it possesses similar hazardous properties.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be harmful and require careful handling. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed and may be toxic in contact with skin.[1]
-
Irritation: Causes serious eye irritation.[1]
-
Environmental Hazard: Potentially very toxic to aquatic life.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosol generation.
Quantitative Data Summary
The following table summarizes key quantitative data extrapolated from related indole compounds. These values should be considered indicative, and caution is advised.
| Property | Value | Source Analogue(s) |
| Melting Point | 51 - 54 °C (124 - 129 °F) | Indole[1] |
| Boiling Point | 253 - 254 °C (487 - 489 °F) | Indole[1] |
| log Pow (Octanol/Water) | 2.14 | Indole[1] |
Step-by-Step Disposal Protocol
This protocol is intended for the disposal of small, laboratory-scale quantities of this compound.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Segregate solid waste from liquid waste.
2. Waste Container Selection and Labeling:
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container. The original container, if in good condition, is often a suitable choice.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.
3. Waste Accumulation and Storage:
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Container Integrity: Keep the container tightly sealed except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment tray to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-1H-indol-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methyl-1H-indol-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[1] |
| Skin Protection | A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes, is required.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working in a poorly ventilated area or when the material is aerosolized.[2] |
Operational Plan for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Handling Procedures:
-
Before handling, thoroughly read the Safety Data Sheet (SDS) for the compound.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not breathe in dust, fumes, or vapors.[1]
-
Use non-sparking tools and equipment to prevent ignition sources.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.
-
Remove and wash contaminated clothing before reuse.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all chemical waste in designated, properly labeled, and sealed containers.
-
Do not mix with other incompatible wastes.
2. Disposal Route:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[5]
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow and PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
